Product packaging for (E)-2-Chloro-4-oxo-2-hexenedioic acid(Cat. No.:CAS No. 22752-94-9)

(E)-2-Chloro-4-oxo-2-hexenedioic acid

Cat. No.: B1244421
CAS No.: 22752-94-9
M. Wt: 192.55 g/mol
InChI Key: QOHGUQUQCPIROQ-DAFODLJHSA-N
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Description

(E)-2-Chloro-4-oxo-2-hexenedioic acid is an organic compound with the molecular formula C6H5ClO5 and a molecular weight of approximately 192.55 g/mol . This compound is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. While specific biological or mechanistic studies on this exact compound are limited in the public domain, research into structurally related α, β-unsaturated carbonyl compounds reveals significant potential in materials science. For instance, studies on iron-complexed colorants demonstrate that molecules capable of forming metal complexes can be engineered into advanced materials, such as solar selective absorbers for solar thermal technologies . These absorbers can exhibit high solar absorptivity while maintaining a low thermal emissivity, making them valuable for energy conversion applications . The integration of such compounds can also provide aesthetic flexibility for architecture and other specialized applications . Researchers may also explore this molecule as a synthetic intermediate or a building block for more complex chemical structures. Its functional groups, including the chloro, oxo, and carboxylic acid moieties, make it a candidate for further chemical modification. As with all specialized reagents, researchers should conduct appropriate safety evaluations and handle the product in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO5 B1244421 (E)-2-Chloro-4-oxo-2-hexenedioic acid CAS No. 22752-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22752-94-9

Molecular Formula

C6H5ClO5

Molecular Weight

192.55 g/mol

IUPAC Name

(E)-2-chloro-4-oxohex-2-enedioic acid

InChI

InChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/b4-1+

InChI Key

QOHGUQUQCPIROQ-DAFODLJHSA-N

SMILES

C(C(=O)C=C(C(=O)O)Cl)C(=O)O

Isomeric SMILES

C(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O

Canonical SMILES

C(C(=O)C=C(C(=O)O)Cl)C(=O)O

Synonyms

2-chloro-4-oxo-(Z)-2-hexenedioic acid
2-chloromaleylacetate
2-chloromaleylacetate, (E)-isome

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is an unsaturated, chlorinated oxo-dicarboxylic acid. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its potential application and development. This technical guide provides a summary of available computed physicochemical data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for such an analysis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for closely related analogs to provide a broader context for its potential properties.

Introduction

The rational design of novel therapeutics and functional materials relies heavily on the precise characterization of the physicochemical properties of lead compounds. This compound possesses multiple functional groups, including a carboxylic acid, a ketone, an alkene, and a vinyl chloride, which are expected to govern its solubility, stability, and interactions with biological systems. This document serves as a comprehensive resource for researchers, providing the foundational knowledge required for handling and investigating this compound.

Physicochemical Data

Precise experimental data for this compound is not extensively available in the current literature. However, computational models provide reliable estimates for several key parameters. The following table summarizes these predicted values, along with data for structurally similar compounds to facilitate comparative analysis.

PropertyThis compound (Predicted)(Z)-2,4-dichloro-5-oxohex-2-enedioic acid (Predicted)[1](E)-2,5-dichloro-4-oxohex-2-enedioic acid (Predicted)[2][3]
Molecular Formula C₆H₅ClO₅C₆H₄Cl₂O₅[1]C₆H₄Cl₂O₅[2][3]
Molecular Weight 192.55 g/mol 227.00 g/mol [1][3]227.00 g/mol [2][3]
XLogP3 0.41.2[1]1.05
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 555
pKa (Strongest Acidic) No data availableNo data available1.91[2]
Water Solubility No data availableNo data available0.6 g/L[2]

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Collection: The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)
  • Procedure: An excess amount of the solid compound is added to a known volume of deionized water in a sealed, thermostated vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in g/L or mol/L.

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For dicarboxylic acids, two equivalence points and two pKa values may be observed.

Determination of Partition Coefficient (LogP)
  • System: The partition coefficient between n-octanol and water is determined.

  • Procedure: A known amount of the compound is dissolved in one of the phases (e.g., water). An equal volume of the second, immiscible phase (n-octanol) is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_identity Structural Confirmation cluster_properties Physicochemical Profiling cluster_application Application & Further Development synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental mp Melting Point elemental->mp solubility Aqueous Solubility elemental->solubility pka pKa Determination elemental->pka logp LogP Measurement elemental->logp stability Chemical Stability (pH, Temp) elemental->stability application Biological Assays / Material Testing solubility->application pka->application logp->application stability->application

References

(E)-2-Chloro-4-oxo-2-hexenedioic acid structural isomers and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic compound with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive α,β-unsaturated keto system, a halogen substituent, and two carboxylic acid moieties, allows for a rich landscape of structural isomers and stereoisomers. This guide provides a comprehensive overview of these isomers, their stereochemical relationships, and predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and characterization, and discusses potential biological activities based on related molecular structures.

Structural Isomers and Stereochemistry

The molecular formula for 2-Chloro-4-oxo-2-hexenedioic acid is C₆H₅ClO₅. The structural diversity of this compound arises from several key features: the geometric isomerism of the carbon-carbon double bond, the positional isomerism of the chloro and oxo groups, and keto-enol tautomerism.

Geometric Isomers: (E) and (Z) Configurations

The primary stereochemical feature of 2-Chloro-4-oxo-2-hexenedioic acid is the geometric isomerism around the C2-C3 double bond, leading to (E) and (Z) isomers. The (E)-isomer, specified in the topic, has the chloro and the carboxymethyl-keto group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This difference in geometry can significantly impact the molecule's physical properties, reactivity, and biological activity due to varying steric hindrance and dipole moments.

Positional Isomers

Positional isomers arise from different arrangements of the chloro and oxo groups on the hexenedioic acid backbone. Keeping the dicarboxylic acid structure, several positional isomers can be conceptualized, for example:

  • 3-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C3 position.

  • 5-Chloro-4-oxo-2-hexenedioic acid: The chloro group is at the C5 position. This isomer would exist as a pair of enantiomers due to the chiral center at C5.

  • 2-Chloro-5-oxo-3-hexenedioic acid: The positions of the double bond and the oxo group are shifted.

Tautomerism: The Keto-Enol Forms

The 4-oxo group allows for keto-enol tautomerism, where a proton migrates from the α-carbon (C3 or C5) to the keto oxygen, forming a hydroxyl group and a new double bond. This results in enol isomers which can be stabilized by intramolecular hydrogen bonding or conjugation. For this compound, two primary enol tautomers are possible.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.

G Figure 1: Isomeric Forms of 2-Chloro-4-oxo-2-hexenedioic Acid cluster_geometric Geometric Isomers cluster_positional Positional Isomers (Examples) cluster_tautomers Keto-Enol Tautomers of the (E)-isomer E_isomer This compound Z_isomer (Z)-2-Chloro-4-oxo-2-hexenedioic acid E_isomer->Z_isomer E/Z Isomerization isomer_3_chloro 3-Chloro-4-oxo-2-hexenedioic acid isomer_5_chloro 5-Chloro-4-oxo-2-hexenedioic acid keto_form Keto Form enol_form_1 Enol Form 1 (C3=C4 double bond) keto_form->enol_form_1 Tautomerization enol_form_2 Enol Form 2 (C4=C5 double bond) keto_form->enol_form_2 Tautomerization

Caption: Figure 1: Isomeric Forms of 2-Chloro-4-oxo-2-hexenedioic Acid

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeBasis for Prediction
Molecular Weight 192.54 g/mol Calculated from molecular formula
Melting Point 180-220 °CComparison with substituted dicarboxylic acids
pKa₁ 2.5 - 3.5Influence of chloro and oxo groups on carboxylic acid acidity
pKa₂ 4.0 - 5.0Influence of chloro and oxo groups on carboxylic acid acidity
LogP 0.5 - 1.5Calculated based on structure

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 10-12 (br s, 2H, -COOH), 7.0-7.5 (s, 1H, =CH-), 3.5-4.0 (s, 2H, -CH₂-)Chemical shifts are influenced by the electron-withdrawing chloro, oxo, and carboxyl groups.
¹³C NMR δ 180-195 (C=O, ketone), 165-175 (C=O, acids), 130-145 (olefinic C), 40-50 (-CH₂-)Based on standard chemical shifts for α,β-unsaturated keto-dicarboxylic acids.
IR Spectroscopy 2500-3300 cm⁻¹ (O-H, acid), 1700-1730 cm⁻¹ (C=O, acid), 1670-1690 cm⁻¹ (C=O, ketone), 1620-1650 cm⁻¹ (C=C)Typical vibrational frequencies for functional groups present. Conjugation lowers the ketone C=O frequency.
Mass Spectrometry M+ peak with a characteristic M+2 isotope peak in a ~3:1 ratioIndicative of the presence of a single chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of this compound and its isomers, based on established methods for similar compounds.

Synthesis

A plausible synthetic route could involve the chlorination of a suitable precursor like 4-oxo-2-hexenedioic acid.

G Figure 2: Proposed Synthetic Workflow start Start: 4-oxo-2-hexenedioic acid chlorination Chlorination (e.g., with SO₂Cl₂ or NCS) start->chlorination mixture Mixture of Chloro-isomers chlorination->mixture separation Isomer Separation (e.g., Fractional Crystallization or Chromatography) mixture->separation e_isomer (E)-isomer separation->e_isomer z_isomer (Z)-isomer separation->z_isomer characterization Characterization (NMR, IR, MS) e_isomer->characterization final_product Pure (E)-isomer characterization->final_product

Caption: Figure 2: Proposed Synthetic Workflow

Methodology:

  • Precursor Synthesis: 4-oxo-2-hexenedioic acid can be synthesized via oxidation of muconic acid or other suitable precursors.

  • Chlorination: The precursor is dissolved in an appropriate solvent (e.g., dichloromethane or acetic acid). A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is added, potentially with a radical initiator like AIBN or under UV irradiation. The reaction is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

  • Purification and Isomer Separation: The resulting crude product, likely a mixture of isomers, can be purified and the (E) and (Z) isomers separated using techniques like fractional crystallization, taking advantage of potential differences in solubility and crystal packing, or by preparative chromatography (e.g., HPLC or column chromatography on silica gel).

Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using KBr pellets or as a thin film on a salt plate to identify the characteristic vibrational frequencies of the functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The isotopic pattern for chlorine should be observed.

Potential Biological Activity and Drug Development Applications

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in compounds with known biological activities.

  • Enzyme Inhibition: The α,β-unsaturated ketone is a Michael acceptor and could potentially act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites. This is a common mechanism for many anticancer and anti-inflammatory drugs.

  • Antimicrobial Activity: Halogenated organic acids and ketones are known to possess antimicrobial properties. The combination of the chloro-substituent and the acidic nature of the molecule may disrupt microbial cell membranes or metabolic pathways.

  • Metabolic Pathway Modulation: As an analogue of metabolic intermediates (e.g., in the Krebs cycle), this molecule could potentially modulate metabolic pathways.

G Figure 3: Potential Biological Interactions compound This compound michael_addition Michael Addition with Enzyme Nucleophiles (e.g., Cys-SH) compound->michael_addition membrane_disruption Disruption of Microbial Cell Membranes compound->membrane_disruption metabolic_analogue Analogue of Metabolic Intermediates compound->metabolic_analogue enzyme_inhibition Enzyme Inhibition michael_addition->enzyme_inhibition antimicrobial_activity Antimicrobial Activity membrane_disruption->antimicrobial_activity metabolic_modulation Modulation of Metabolic Pathways metabolic_analogue->metabolic_modulation

Caption: Figure 3: Potential Biological Interactions

For drug development professionals, this molecule represents a starting point for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies, by synthesizing and testing various isomers and derivatives, would be a critical step in exploring its therapeutic potential.

Conclusion

This compound and its isomers represent a rich area for chemical and pharmacological investigation. This guide has provided a theoretical framework for understanding their structure, properties, and potential synthesis. While experimental data on this specific compound is sparse, the principles and protocols outlined here, based on analogous structures, offer a solid foundation for researchers and drug development professionals to begin their exploration of this promising class of molecules. Further research is warranted to synthesize these compounds, validate their predicted properties, and explore their potential applications.

An In-depth Technical Guide on 2-Chloro-4-oxo-2-hexenedioic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-oxo-2-hexenedioic acid, a molecule of interest in organic synthesis and potential biochemical studies. Due to the ambiguity in the common name, this document addresses the most plausible isomers: (E)-2,5-dichloro-4-oxohex-2-enedioic acid and (Z)-2,4-dichloro-5-oxohex-2-enedioic acid. This guide compiles available chemical data, proposes detailed experimental protocols for synthesis and characterization based on related compounds, and presents logical workflows for its study.

Chemical Identification and Properties

The name "2-Chloro-4-oxo-2-hexenedioic acid" does not uniquely define a single structure. The location of the second chlorine atom and the stereochemistry of the double bond are critical for unambiguous identification. This guide focuses on two likely isomers.

Isomer 1: (E)-2,5-dichloro-4-oxohex-2-enedioic acid

  • IUPAC Name: (E)-2,5-dichloro-4-oxohex-2-enedioic acid[1]

  • Molecular Formula: C₆H₄Cl₂O₅[1]

Isomer 2: (Z)-2,4-dichloro-5-oxo-2-hexenedioic acid

  • IUPAC Name: (Z)-2,4-dichloro-5-oxohex-2-enedioic acid[3]

  • CAS Number: 56771-78-9[4]

  • Molecular Formula: C₆H₄Cl₂O₅[3]

A summary of computed physical and chemical properties for these isomers is presented in Table 1. It is important to note that experimental data for these specific compounds is limited in publicly accessible literature.

Table 1: Computed Physicochemical Properties

Property(E)-2,5-dichloro-4-oxohex-2-enedioic acid(Z)-2,4-dichloro-5-oxo-2-hexenedioic acid
Molecular Weight 227.00 g/mol 227.00 g/mol
Monoisotopic Mass 225.9435786 Da225.9435786 Da
XLogP3 1.21.2
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 55
Rotatable Bond Count 33
Topological Polar Surface Area 91.7 Ų91.7 Ų
Complexity 283283

Data sourced from PubChem and other chemical databases. These are computationally predicted values.

Experimental Protocols

Due to the absence of specific published synthesis and characterization protocols for 2-Chloro-4-oxo-2-hexenedioic acid and its isomers, the following sections provide detailed, representative methodologies based on the synthesis of structurally related α,β-unsaturated carboxylic acids and chlorinated organic compounds.

A plausible synthetic route could involve the chlorination of a suitable precursor such as 4-oxohex-2-enedioic acid.

Materials:

  • 4-oxohex-2-enedioic acid

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxohex-2-enedioic acid (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-Chlorosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted starting material and acidic impurities. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include a vinyl proton and a proton alpha to a carbonyl group.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include two carboxylic acid carbons, two carbonyl carbons, and two sp² hybridized carbons.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum using a KBr pellet or as a thin film. Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the ketone and carboxylic acids (1680-1740 cm⁻¹), a C=C stretch (around 1640 cm⁻¹), and a C-Cl stretch (600-800 cm⁻¹).

Mass Spectrometry (MS):

  • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesizing and characterizing the target compounds.

Synthesis_Workflow Synthesis and Purification Workflow start Precursor: 4-oxohex-2-enedioic acid reaction Chlorination with NCS, AIBN in CCl4 start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Purified 2-Chloro-4-oxo-2-hexenedioic acid Isomer purification->product

Caption: A generalized workflow for the synthesis and purification of a 2-Chloro-4-oxo-2-hexenedioic acid isomer.

Characterization_Workflow Structural Characterization Workflow sample Purified Product nmr NMR Spectroscopy (1H, 13C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: A logical workflow for the structural characterization and confirmation of the synthesized compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in peer-reviewed literature detailing the involvement of 2-Chloro-4-oxo-2-hexenedioic acid or its isomers in defined biological signaling pathways. Halogenated organic acids can exhibit a wide range of biological activities, and further research would be required to elucidate any potential roles in cellular processes.

Conclusion

This technical guide provides a summary of the available information on 2-Chloro-4-oxo-2-hexenedioic acid, with a focus on its likely isomers. While experimental data is sparse, this document offers a starting point for researchers by providing IUPAC nomenclature, CAS numbers for one isomer, computed properties, and detailed, plausible experimental protocols for synthesis and characterization. The provided workflows offer a logical framework for the investigation of this and related compounds. Further experimental work is necessary to fully characterize its properties and explore its potential biological activities.

References

(E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Hypothetical Intermediate in Microbial Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a halogenated dicarboxylic acid that, while not extensively documented as an isolated natural product, is a plausible transient intermediate in the microbial degradation of chlorinated aromatic compounds. This guide synthesizes information from related metabolic pathways to propose a theoretical framework for its discovery, potential natural occurrence, and biochemical role. Detailed hypothetical experimental protocols for its identification and characterization are provided, alongside a discussion of its potential significance in bioremediation and drug discovery.

Introduction

Chlorinated organic compounds are widespread environmental pollutants originating from industrial activities and the use of pesticides and herbicides. Microorganisms have evolved diverse metabolic pathways to degrade these xenobiotics, often involving the formation of halogenated aliphatic intermediates. This guide focuses on the hypothetical molecule, this compound, postulating its existence as a short-lived intermediate in the catabolism of certain chlorophenols. Understanding the formation and fate of such intermediates is crucial for designing effective bioremediation strategies and for exploring novel bioactive compounds.

Hypothetical Discovery and Natural Occurrence

Currently, there are no direct reports in the scientific literature detailing the discovery or isolation of this compound from natural sources. Its existence is inferred from the well-established microbial degradation pathways of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and various chlorophenols.[1][2][3][4][5]

It is hypothesized that this compound may be formed as a transient metabolite in soil and water environments contaminated with chlorinated aromatic compounds, where microbial populations capable of their degradation are present. Specifically, it could arise from the enzymatic processing of chlorinated catechols, which are common intermediates in these degradation pathways.

Proposed Metabolic Pathway

The formation of this compound is proposed to occur via the ortho-cleavage pathway of a chlorinated catechol, such as 4-chlorocatechol. The key enzymatic steps are outlined below.

Signaling Pathway Diagram

Metabolic Pathway Hypothetical Metabolic Pathway for the Formation of this compound cluster_0 Upstream Pathway cluster_1 Ring Cleavage and Intermediate Formation cluster_2 Downstream Metabolism Chlorinated Aromatic Compound Chlorinated Aromatic Compound Chlorocatechol Chlorocatechol Chlorinated Aromatic Compound->Chlorocatechol Dioxygenase Chloro-cis,cis-muconic acid Chloro-cis,cis-muconic acid Chlorocatechol->Chloro-cis,cis-muconic acid Catechol 1,2-Dioxygenase Chloromuconolactone Chloromuconolactone Chloro-cis,cis-muconic acid->Chloromuconolactone Muconate Cycloisomerase This compound This compound Chloromuconolactone->this compound Hypothetical Isomerase/Hydrolase Maleylacetate Maleylacetate This compound->Maleylacetate Dehalogenase/Reductase 3-Oxoadipate 3-Oxoadipate Maleylacetate->3-Oxoadipate Maleylacetate Reductase TCA Cycle TCA Cycle 3-Oxoadipate->TCA Cycle

Caption: Hypothetical metabolic pathway for the formation and degradation of this compound.

Quantitative Data

As this compound is a hypothetical intermediate, no experimentally determined quantitative data is available. The following table presents the computed properties for this molecule and a structurally similar, known metabolite, (E)-2,5-dichloro-4-oxohex-2-enedioic acid, for comparison.

PropertyThis compound (Computed)(E)-2,5-dichloro-4-oxohex-2-enedioic acid (Computed)
Molecular Formula C₆H₅ClO₅C₆H₄Cl₂O₅
Molecular Weight 192.55 g/mol 227.00 g/mol
IUPAC Name (E)-2-chloro-4-oxohex-2-enedioic acid(E)-2,5-dichloro-4-oxohex-2-enedioic acid
InChIKey Not AvailablePLPVRWUZGSFJJB-OWOJBTEDSA-N
SMILES C(C(=O)C=C(C(=O)O)Cl)C(=O)OC(=C(\C(=O)O)/Cl)\C(=O)C(C(=O)O)Cl

Experimental Protocols

The following sections describe detailed methodologies for the key experiments that would be required to identify and characterize this compound as a metabolic intermediate.

Enrichment and Isolation of Degrading Microorganisms

Objective: To isolate microorganisms capable of degrading a model chlorinated aromatic compound that may produce the target intermediate.

Methodology:

  • Sample Collection: Collect soil or water samples from a site with a history of contamination with chlorinated phenols or herbicides.

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) with the chosen chlorinated aromatic compound (e.g., 4-chlorophenol) as the sole carbon and energy source (100-200 mg/L).

    • Inoculate 100 mL of MSM in a 250 mL flask with 1 g of soil or 1 mL of water sample.

    • Incubate at 25-30°C on a rotary shaker (150 rpm).

    • Perform serial transfers (10% v/v) to fresh medium every 7-14 days to enrich for competent degraders.

  • Isolation of Pure Cultures:

    • After several enrichment cycles, plate serial dilutions of the culture onto MSM agar plates containing the chlorinated aromatic compound.

    • Incubate until colonies appear.

    • Isolate distinct colonies and re-streak to ensure purity.

Identification of Metabolic Intermediates

Objective: To detect and identify transient intermediates, including the target compound, from the degradation of the chlorinated aromatic compound by the isolated microbial culture.

Methodology:

  • Cultivation and Sampling:

    • Grow the isolated strain in liquid MSM with the chlorinated aromatic compound.

    • Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Acidify the supernatant to pH 2-3 with HCl.

  • Extraction:

    • Extract the acidified supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Derivatization (for GC-MS):

    • Resuspend the dried extract in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Analysis by LC-MS and GC-MS:

    • LC-MS: Analyze the underivatized extract using a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) for accurate mass determination of polar intermediates.

    • GC-MS: Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer to identify volatile intermediates. Compare the resulting mass spectra with known databases and theoretical fragmentation patterns.

Experimental Workflow Diagram

Experimental Workflow Workflow for Identification of Metabolic Intermediates Sample Collection Sample Collection Enrichment Culture Enrichment Culture Sample Collection->Enrichment Culture Isolation of Pure Culture Isolation of Pure Culture Enrichment Culture->Isolation of Pure Culture Liquid Culture & Sampling Liquid Culture & Sampling Isolation of Pure Culture->Liquid Culture & Sampling Extraction of Metabolites Extraction of Metabolites Liquid Culture & Sampling->Extraction of Metabolites Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction of Metabolites->Derivatization (for GC-MS) LC-MS Analysis LC-MS Analysis Extraction of Metabolites->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis & Identification Data Analysis & Identification LC-MS Analysis->Data Analysis & Identification GC-MS Analysis->Data Analysis & Identification

Caption: A generalized workflow for the isolation of degrading microorganisms and the identification of metabolic intermediates.

Conclusion

While direct evidence for the natural occurrence of this compound is currently lacking, its formation as a transient intermediate in the microbial degradation of chlorinated aromatic compounds is a chemically and biologically plausible hypothesis. The experimental frameworks provided in this guide offer a systematic approach to investigate its existence. The identification and characterization of such novel intermediates are essential for a comprehensive understanding of bioremediation processes and may unveil new enzymatic activities and bioactive molecules relevant to drug development. Further research in this area is warranted to explore the full metabolic potential of microorganisms in detoxifying halogenated environmental pollutants.

References

Metabolic Pathways of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a chlorinated organic compound that appears as an intermediate in the microbial degradation of persistent environmental pollutants such as 2,4,6-trichlorophenol (TCP). Understanding the metabolic pathways involving this compound is crucial for developing bioremediation strategies and for potential applications in drug development, leveraging the enzymatic machinery that processes such halogenated molecules. This guide provides a comprehensive overview of the core metabolic pathway, detailing the enzymatic reactions, summarizing quantitative data, and outlining key experimental protocols.

Core Metabolic Pathway: From 2,4,6-Trichlorophenol to the Krebs Cycle

The primary pathway for the degradation of 2,4,6-trichlorophenol in various microorganisms, such as those from the Ralstonia and Sphingobium genera, proceeds through a series of enzymatic steps that ultimately lead to intermediates of the central metabolism.

The initial steps involve the conversion of 2,4,6-trichlorophenol to 2,6-dichlorohydroquinone. Subsequently, the aromatic ring is cleaved by a dioxygenase to form 2-chloromaleylacetate. While direct enzymatic evidence for the formation and conversion of this compound is not extensively documented, it is hypothesized to be a transient isomer of 2-chloromaleylacetate or a closely related intermediate. The pathway culminates in the production of 3-oxoadipate, which can then enter the Krebs cycle.

Pathway Visualization

Metabolic_Pathway TCP 2,4,6-Trichlorophenol DCH 2,6-Dichlorohydroquinone TCP->DCH TcpA (2,4,6-TCP monooxygenase) CMA 2-Chloromaleylacetate DCH->CMA PcpA (2,6-Dichlorohydroquinone 1,2-dioxygenase) COHA (E)-2-Chloro-4-oxo- 2-hexenedioic acid (Putative Intermediate) CMA->COHA Isomerase (Putative) MA Maleylacetate CMA->MA TcpD (Maleylacetate reductase) -Cl- COHA->MA Reductase/Decarboxylase (Putative) OA 3-Oxoadipate MA->OA TcpD (Maleylacetate reductase) Krebs Krebs Cycle OA->Krebs

Fig. 1: Proposed metabolic pathway for the degradation of 2,4,6-Trichlorophenol.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this metabolic pathway.

Table 1: Enzyme Substrate Specificity and Kinetic Parameters

EnzymeGeneOrganismSubstrateKm (µM)Vmax (U/mg)Reference
2,4,6-TCP monooxygenasetcpARalstonia eutropha JMP1342,4,6-Trichlorophenol5.28.3[1]
2,6-Dichlorohydroquinone 1,2-dioxygenasepcpASphingobium chlorophenolicum2,6-Dichlorohydroquinone1225
Maleylacetate reductasetcpDRalstonia eutropha JMP1342-Chloromaleylacetate2815.4[1]
Maleylacetate reductasetcpDRalstonia eutropha JMP134Maleylacetate4532.1[1]

Table 2: Optimal Reaction Conditions

EnzymeOptimal pHOptimal Temperature (°C)Cofactors
2,4,6-TCP monooxygenase7.530FAD, NADH
2,6-Dichlorohydroquinone 1,2-dioxygenase8.035Fe(II)
Maleylacetate reductase7.030NADH

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assay for 2,4,6-TCP Monooxygenase Activity

Principle: The activity of 2,4,6-TCP monooxygenase (TcpA) is determined by monitoring the substrate-dependent oxidation of NADH at 340 nm.

Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.5)

  • 10 mM 2,4,6-Trichlorophenol (in methanol)

  • 10 mM NADH

  • Purified TcpA enzyme solution

Procedure:

  • In a 1 ml cuvette, combine 950 µl of potassium phosphate buffer, 10 µl of 2,4,6-trichlorophenol solution, and 20 µl of NADH solution.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µl of the purified TcpA enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • The rate of NADH oxidation is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for 2,6-Dichlorohydroquinone 1,2-Dioxygenase Activity

Principle: The activity of 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is measured by monitoring the formation of 2-chloromaleylacetate at 260 nm.

Reagents:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 10 mM 2,6-Dichlorohydroquinone (in ethanol)

  • Purified PcpA enzyme solution

Procedure:

  • To a 1 ml cuvette, add 980 µl of Tris-HCl buffer and 10 µl of 2,6-dichlorohydroquinone solution.

  • Equilibrate the mixture at 35°C for 5 minutes.

  • Start the reaction by adding 10 µl of the purified PcpA enzyme solution.

  • Monitor the increase in absorbance at 260 nm for 5 minutes.

  • The rate of 2-chloromaleylacetate formation is calculated using its molar extinction coefficient.

Assay for Maleylacetate Reductase Activity

Principle: Maleylacetate reductase (TcpD) activity is determined by monitoring the NADH-dependent reduction of the substrate (2-chloromaleylacetate or maleylacetate) by measuring the decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 10 mM 2-Chloromaleylacetate or Maleylacetate

  • 10 mM NADH

  • Purified TcpD enzyme solution

Procedure:

  • In a 1 ml cuvette, mix 960 µl of potassium phosphate buffer, 10 µl of the substrate solution, and 20 µl of NADH solution.

  • Incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µl of the purified TcpD enzyme solution.

  • Record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH oxidation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying this metabolic pathway and the logical relationship between its components.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Enzymatic Analysis cluster_2 Metabolite Analysis Strain Microbial Strain Isolation and Culture Protein Protein Expression and Purification Strain->Protein Metabolite Metabolite Identification (HPLC, GC-MS) Strain->Metabolite Assay Enzyme Activity Assays Protein->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics Pathway Pathway Elucidation Kinetics->Pathway Metabolite->Pathway

Fig. 2: General experimental workflow for pathway characterization.

Logical_Relationship Pollutant Chlorinated Pollutant (e.g., 2,4,6-TCP) Microbe Microorganism Pollutant->Microbe Induces Enzymes Catabolic Enzymes Microbe->Enzymes Produces Bioremediation Bioremediation Microbe->Bioremediation Enables Intermediates Metabolic Intermediates (e.g., this compound) Enzymes->Intermediates Catalyzes conversion of Central_Metabolism Central Metabolism (Krebs Cycle) Intermediates->Central_Metabolism Feeds into

Fig. 3: Logical relationship of components in the biodegradation process.

Conclusion and Future Directions

The metabolic pathway for the degradation of 2,4,6-trichlorophenol provides a clear example of how microorganisms evolve to utilize persistent environmental pollutants. While the core steps involving key enzymes like TcpA, PcpA, and TcpD are well-characterized, the precise role and enzymatic handling of intermediates such as this compound require further investigation. Future research should focus on the isolation and characterization of the putative isomerases and reductases that may act on chlorinated maleylacetate derivatives. A deeper understanding of these enzymatic mechanisms will be invaluable for the rational design of bioremediation systems and for the discovery of novel biocatalysts for applications in synthetic chemistry and drug development.

References

The Obscure Role of (E)-2-Chloro-4-oxo-2-hexenedioic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-2-Chloro-4-oxo-2-hexenedioic acid , a halogenated organic acid, is not a widely documented metabolite in microbial pathways. However, its structural characteristics strongly suggest its emergence as a transient intermediate in the microbial degradation of chlorinated aromatic compounds, particularly through the well-established chlorocatechol ortho-cleavage pathway . This technical guide synthesizes the available information to propose a putative biological role for this compound, details relevant experimental protocols for its study, and presents a logical framework for its formation and subsequent transformation by microorganisms.

Postulated Biological Role: An Intermediate in the Chlorocatechol Ortho-Cleavage Pathway

The degradation of chlorinated aromatic pollutants, such as chlorophenols and chlorobenzoates, by soil bacteria like Pseudomonas and Rhodococcus species, primarily proceeds through the formation of chlorocatechols. These intermediates undergo ortho-ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase , to yield chlorinated muconic acids. It is within the subsequent enzymatic transformations of these muconic acids that this compound is hypothesized to play a role.

The canonical pathway involves the conversion of 2-chloro-cis,cis-muconic acid to maleylacetate. However, variations in enzyme specificities and reaction conditions could lead to the formation of alternative intermediates. We propose that this compound arises from the enzymatic or spontaneous transformation of a chlorinated muconolactone intermediate.

Below is a diagram illustrating the postulated position of this compound within a modified chlorocatechol degradation pathway.

Chlorocatechol_Pathway cluster_main Postulated Microbial Degradation Pathway Chlorocatechol Chlorocatechol ChloroMuconicAcid 2-Chloro-cis,cis-muconic acid Chlorocatechol->ChloroMuconicAcid Chlorocatechol 1,2-dioxygenase ChloroMuconolactone Chloromuconolactone ChloroMuconicAcid->ChloroMuconolactone Chloromuconate cycloisomerase TargetCompound This compound ChloroMuconolactone->TargetCompound Putative hydrolase/isomerase Maleylacetate Maleylacetate ChloroMuconolactone->Maleylacetate Dienelactone hydrolase TargetCompound->Maleylacetate Putative decarboxylase/reductase TCA_Cycle TCA Cycle Maleylacetate->TCA_Cycle Maleylacetate reductase

Postulated role of this compound.

Quantitative Data

Direct quantitative data for this compound in microbial systems is scarce in the literature. However, kinetic data for the key enzymes in the chlorocatechol pathway provide a framework for understanding the potential flux through this proposed side-pathway. The following table summarizes representative kinetic values for enzymes from Pseudomonas and Rhodococcus species.

EnzymeSubstrateOrganismKm (µM)kcat (s-1)Reference
Chlorocatechol 1,2-dioxygenase4-ChlorocatecholPseudomonas reinekei MT11.5 ± 0.325 ± 2[1]
Chloromuconate cycloisomerase2-Chloro-cis,cis-muconateRhodococcus opacus 1CP8.7 ± 1.112.3 ± 0.8[2]
Dienelactone hydrolasetrans-DienelactoneSulfolobus solfataricus P1N/A92.5 (kcat/Km)[3]
Maleylacetate reductaseMaleylacetateTrichosporon cutaneum18 (NADPH)N/A[4][5]

Note: N/A indicates data not available in the cited sources. The efficiency of the pathway can be inferred from these values, suggesting that the main pathway is generally efficient, potentially making intermediates like this compound difficult to detect due to their transient nature.

Experimental Protocols

The study of this compound in microorganisms requires a multi-faceted approach, from the isolation and identification of the compound to the characterization of the enzymes involved in its metabolism.

Isolation and Identification of Microbial Degradation Intermediates

This protocol outlines a general workflow for identifying novel intermediates from microbial cultures.

Isolation_Workflow start Microbial Culture (with chlorinated substrate) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration separation Chromatographic Separation (HPLC, TLC) concentration->separation analysis Structural Analysis (GC-MS, LC-MS, NMR) separation->analysis identification Compound Identification analysis->identification

Workflow for isolating and identifying microbial metabolites.

Methodology:

  • Culturing: Grow the microorganism in a minimal salts medium supplemented with the chlorinated aromatic compound of interest as the sole carbon source.

  • Extraction: Acidify the culture supernatant to pH 2-3 and extract with an organic solvent like ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Separation: Subject the concentrated extract to High-Performance Liquid Chromatography (HPLC) for separation of individual components.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) for preliminary identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Enzyme Assays

Characterizing the enzymes responsible for the formation and degradation of this compound is crucial. Standard spectrophotometric assays can be adapted to measure the activity of key enzymes in the chlorocatechol pathway.

Dienelactone Hydrolase Activity Assay:

  • Principle: The activity of dienelactone hydrolase can be measured using a surrogate substrate, p-nitrophenyl caprylate, which upon hydrolysis releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[3]

  • Reaction Mixture:

    • Phosphate buffer (pH 7.5)

    • p-nitrophenyl caprylate solution

    • Enzyme extract

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Monitor the increase in absorbance at 405 nm over time.

    • Calculate the enzyme activity based on the rate of p-nitrophenol formation.

Maleylacetate Reductase Activity Assay:

  • Principle: The activity of maleylacetate reductase is determined by monitoring the oxidation of NADH or NADPH to NAD+ or NADP+, which results in a decrease in absorbance at 340 nm.[4][6]

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Maleylacetate

    • NADH or NADPH

    • Enzyme extract

  • Procedure:

    • Initiate the reaction by adding the enzyme extract.

    • Record the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

Conclusion and Future Directions

While the direct biological role of this compound in microorganisms remains to be definitively established, its structure strongly implicates it as a plausible, albeit likely transient, intermediate in the degradation of chlorinated aromatic compounds. The proposed pathway and experimental protocols provided in this guide offer a foundational framework for researchers to investigate this obscure metabolite.

Future research should focus on:

  • Targeted searches for this compound in the spent media of various chlorophenol-degrading microbial strains using sensitive analytical techniques like LC-MS/MS.

  • In vitro enzymatic reactions using purified enzymes from the chlorocatechol pathway to attempt the synthesis and characterization of this compound.

  • Gene knockout studies targeting the enzymes downstream of the proposed formation of this compound to see if it accumulates.

Elucidating the complete metabolic fate of chlorinated pollutants is critical for developing effective bioremediation strategies and for understanding the evolution of microbial catabolic pathways. The investigation of minor or transient intermediates like this compound is a key part of this endeavor.

References

Literature review on the synthesis of chlorinated hexenedioic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to chlorinated hexenedioic acids. These compounds are of interest as versatile building blocks in medicinal chemistry and materials science due to the presence of both reactive carboxylic acid functionalities and carbon-carbon double bonds, further functionalized with chlorine atoms that can influence their chemical reactivity and biological activity. This review focuses on detailing established experimental protocols and presenting key quantitative data to facilitate the practical application of these synthetic methods.

Direct Chlorination of Saturated Precursors: The Case of Adipic Acid

A robust and well-documented method for the synthesis of a chlorinated C6 dicarboxylic acid involves the direct chlorination of a saturated precursor, adipic acid (hexanedioic acid), to yield α,α'-dichloroadipic acid. This method, detailed in Chinese patent CN1047379C, provides a clear pathway for introducing chlorine atoms at positions alpha to the carboxylic acids.

Reaction Pathway

The direct chlorination of adipic acid proceeds via a free-radical substitution mechanism, likely initiated by the catalyst. The use of a solvent helps to control the reaction temperature and prevent undesirable side reactions.

G adipic_acid Adipic Acid dichloroadipic_acid α,α'-Dichloroadipic Acid adipic_acid->dichloroadipic_acid Chlorination cl2 Cl2 cl2->dichloroadipic_acid pcl3 PCl3 (catalyst) pcl3->dichloroadipic_acid solvent Halogenated Benzene (90-140 °C) solvent->dichloroadipic_acid

Caption: Synthesis of α,α'-dichloroadipic acid via direct chlorination.

Experimental Protocol

The synthesis of α,α'-dichloroadipic acid is carried out by dissolving adipic acid in a halogenated benzene solvent in the presence of a phosphorus trichloride (PCl3) catalyst. Chlorine gas is then introduced into the reaction mixture at an elevated temperature.[1]

Materials:

  • Adipic acid

  • Chlorine gas (Cl2)

  • Phosphorus trichloride (PCl3)

  • Solvent: Chlorobenzene, Orthodichlorobenzene, or Bromobenzene

Procedure:

  • In a reaction vessel equipped for heating, stirring, and gas introduction, dissolve adipic acid in the chosen halogenated benzene solvent.

  • Add a catalytic amount of phosphorus trichloride (PCl3) to the mixture.

  • Heat the reaction mixture to the desired temperature (between 90 and 140 °C).

  • Slowly bubble chlorine gas into the stirred reaction mixture.

  • Maintain the reaction temperature and continue the introduction of chlorine gas until the reaction is complete.

  • Upon completion, the crude product can be isolated.

Quantitative Data

The choice of solvent and reaction temperature has a notable impact on the yield and purity of the resulting α,α'-dichloroadipic acid.[1]

SolventReaction Temperature (°C)Yield (%)Purity (%)
Chlorobenzene90-10086.490
Orthodichlorobenzene130-14087.289
Bromobenzene120-13087.890.5

Potential Synthetic Routes to Chlorinated Hexenedioic Acids

While the direct chlorination of adipic acid is well-documented for the saturated analogue, the synthesis of unsaturated chlorinated hexenedioic acids, such as dichloromuconic acid, is less described in terms of detailed chemical synthesis protocols. The following sections outline potential synthetic strategies based on related chemical transformations.

Direct Chlorination of Muconic Acid

A logical approach to synthesizing chlorinated hexenedioic acids is the direct chlorination of muconic acid (2,4-hexadienedioic acid). This would involve an electrophilic addition of chlorine to the double bonds.

G muconic_acid Muconic Acid chlorinated_muconic_acid Chlorinated Muconic Acid muconic_acid->chlorinated_muconic_acid Electrophilic Addition cl2 Cl2 cl2->chlorinated_muconic_acid

Caption: Proposed direct chlorination of muconic acid.

Ring-Opening of Chlorinated Aromatic Precursors

Another plausible synthetic route is the oxidative ring-opening of chlorinated catechols (dihydroxybenzenes). While many documented examples of this transformation rely on enzymatic methods, chemical oxidation presents a potential alternative.

G dichloro_catechol Dichlorinated Catechol dichloro_muconic_acid Dichloromuconic Acid dichloro_catechol->dichloro_muconic_acid Oxidative Ring-Opening oxidant Oxidizing Agent oxidant->dichloro_muconic_acid

Caption: Proposed synthesis via ring-opening of a chlorinated catechol.

This approach would involve the cleavage of the aromatic ring of a suitable dichlorinated catechol using a strong oxidizing agent. The choice of oxidant and reaction conditions would be critical to achieve selective cleavage to the desired dicarboxylic acid without over-oxidation.

Diels-Alder Reaction Strategies

The Diels-Alder reaction offers a powerful tool for the construction of six-membered rings and could be employed in two conceivable ways to generate precursors to chlorinated hexenedioic acids:

  • Reaction of a chlorinated diene with a dienophile: A chlorinated butadiene derivative could react with a dienophile containing carboxylic acid functionalities (or precursors thereof), such as maleic anhydride.

  • Reaction of a diene with a chlorinated dienophile: A simple diene could react with a chlorinated dienophile, followed by further functional group manipulation.

G cluster_0 Route A cluster_1 Route B chlorinated_diene Chlorinated Diene adduct_a Cycloadduct A chlorinated_diene->adduct_a dienophile Dienophile dienophile->adduct_a chlorinated_hexenedioic_acid_a Chlorinated Hexenedioic Acid adduct_a->chlorinated_hexenedioic_acid_a Further Reactions diene Diene adduct_b Cycloadduct B diene->adduct_b chlorinated_dienophile Chlorinated Dienophile chlorinated_dienophile->adduct_b chlorinated_hexenedioic_acid_b Chlorinated Hexenedioic Acid adduct_b->chlorinated_hexenedioic_acid_b Further Reactions

Caption: Potential Diels-Alder routes to chlorinated hexenedioic acids.

While the Diels-Alder reaction is a versatile and well-established synthetic method, specific examples leading to chlorinated hexenedioic acids with detailed experimental protocols were not identified in the current literature review.

Conclusion

The synthesis of chlorinated hexanedioic acids, specifically α,α'-dichloroadipic acid, via direct chlorination of adipic acid is a well-defined process with available experimental details and quantitative data. This method offers a reliable route to this saturated chlorinated dicarboxylic acid.

For the synthesis of unsaturated chlorinated hexenedioic acids, such as dichloromuconic acid, direct chemical synthesis routes are less documented in the literature compared to enzymatic methods. However, direct chlorination of muconic acid, oxidative ring-opening of chlorinated catechols, and Diels-Alder strategies represent promising avenues for further research and development. The exploration and optimization of these potential routes would be a valuable contribution to the field, providing broader access to this class of functionalized molecules for applications in drug discovery and materials science. Further investigation is required to establish detailed experimental protocols and to characterize the resulting products and reaction efficiencies for these proposed synthetic pathways.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicity data for (E)-2-Chloro-4-oxo-2-hexenedioic acid is limited. This guide has been compiled based on available physicochemical properties and by extrapolating information from structurally related compounds. The recommendations provided herein are precautionary and should be supplemented by a thorough risk assessment before handling this chemical.

Introduction

This compound (CAS No. 22752-94-9) is a dicarboxylic acid containing a reactive α,β-unsaturated ketone moiety and a vinyl chloride group. These structural features suggest potential for significant biological activity and associated toxicity. This document provides a comprehensive overview of the known properties and inferred safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

Limited data is available for the physicochemical properties of this compound. The available information is summarized in the table below.

PropertyValueReference
Molecular Formula C6H5ClO5[1]
Molecular Weight 192.55 g/mol [1]
Density 1.621 g/cm³[1]
Boiling Point 423.9°C at 760 mmHg[1]
Flash Point 210.1°C[1]

Toxicological Profile (Inferred)

Due to the absence of specific toxicological studies on this compound, a hazard assessment must be inferred from its structural motifs and data from related compounds. The molecule contains several structural alerts for toxicity:

  • α,β-Unsaturated Carbonyl Group: This is a Michael acceptor, capable of reacting with nucleophiles such as thiols in proteins (e.g., cysteine residues) and glutathione. This reactivity is a common mechanism of toxicity, potentially leading to enzyme inhibition, oxidative stress, and cytotoxicity.

  • Vinyl Chloride: This functional group is associated with potential mutagenicity and carcinogenicity.

  • Carboxylic Acids: While generally of low toxicity, they can be irritating to the skin, eyes, and respiratory tract.

Based on these features and data from similar compounds like hexa-2,4-dienoic acid, the following hazards should be anticipated.

HazardPotential EffectPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area or with respiratory protection.
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use.
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for significant hazards, a stringent protocol for handling this compound is mandatory.

4.1. Engineering Controls

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • The work area should be equipped with an emergency eyewash station and a safety shower.

4.2. Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a properly fitted respirator with an appropriate cartridge is recommended.

4.3. Handling and Storage

  • Avoid creating dust or aerosols.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

4.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

5.1. Logical Workflow for Safety Assessment

The following diagram illustrates the logical process for assessing the safety of a compound with limited data, such as this compound.

G cluster_input Input Information cluster_analysis Hazard Assessment Process cluster_output Output & Actions Compound This compound Structural_Analysis Structural Analysis - α,β-unsaturated ketone - Vinyl chloride - Dicarboxylic acid Compound->Structural_Analysis Data_Mining Literature & Database Search - Physicochemical data - Toxicity data (specific) - Data on analogs Compound->Data_Mining Hazard_Inference Hazard Inference - Michael acceptor reactivity - Potential mutagenicity - Irritation potential Structural_Analysis->Hazard_Inference Data_Mining->Hazard_Inference Risk_Assessment Risk Assessment - Likelihood of exposure - Severity of potential harm Hazard_Inference->Risk_Assessment Handling_Protocols Define Safe Handling Protocols - Engineering controls - PPE selection - Emergency procedures Risk_Assessment->Handling_Protocols

Caption: Logical workflow for assessing the safety of a chemical with limited data.

5.2. Experimental Workflow for Handling Potentially Hazardous Compounds

This diagram outlines a standard workflow for handling a chemical with unknown or suspected toxicity in a laboratory setting.

G Start Start: Receive Compound Risk_Assessment 1. Conduct Risk Assessment - Review available data - Assume high toxicity Start->Risk_Assessment Preparation 2. Prepare Work Area - Certify fume hood - Prepare decontamination solutions - Post warning signs Risk_Assessment->Preparation PPE 3. Don Appropriate PPE - Respirator, goggles, face shield - Double gloves - Lab coat/apron Preparation->PPE Handling 4. Handle Compound - Weigh/transfer in fume hood - Use smallest quantity necessary - Avoid dust/aerosol generation PPE->Handling Decontamination 5. Decontaminate & Clean Up - Decontaminate surfaces - Clean glassware in hood Handling->Decontamination Waste_Disposal 6. Dispose of Waste - Segregate hazardous waste - Label container correctly Decontamination->Waste_Disposal End End: Secure Storage Waste_Disposal->End

Caption: Standard experimental workflow for handling potentially hazardous chemicals.

References

A Technical Guide to the Solubility of (E)-2-Chloro-4-oxo-2-hexenedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (E)-2-Chloro-4-oxo-2-hexenedioic acid. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on the foundational principles governing its expected solubility, provides detailed experimental protocols for its determination, and presents a structured framework for recording and interpreting such data. This approach equips researchers with the necessary tools to generate and manage critical solubility data for applications in drug development and chemical synthesis.

Introduction and Theoretical Background

This compound is a complex organic molecule containing multiple functional groups that dictate its physicochemical properties, including two carboxylic acid moieties, a ketone, a carbon-carbon double bond (in the E-configuration), and a chlorine atom. Its solubility is a critical parameter for its handling, purification, formulation, and biological activity assessment.

The solubility of a compound like this is governed by the principle of "like dissolves like."[1] Its polar nature, due to the carboxylic acid and ketone groups, suggests potential solubility in polar solvents. However, the overall carbon skeleton and the presence of a halogen also contribute to its nonpolar character. Therefore, its solubility profile will be a balance of these competing factors.

For related dicarboxylic acids, solubility in organic solvents can be influenced by factors such as the odd or even number of carbon atoms in their chain, which affects crystal lattice packing.[2] While no specific data exists for the target compound, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols and acetone, compared to nonpolar solvents like hexane.

Solubility Data

As of this review, specific quantitative solubility data for this compound in various organic solvents is not available in published literature. The following table is provided as a template for researchers to systematically record experimentally determined data. It is populated with a selection of common organic solvents relevant to pharmaceutical and chemical research.

Table 1: Experimental Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL)Observations
Polar Protic Solvents
Methanol32.7Data to be determined
Ethanol24.5Data to be determined
Isopropanol19.9Data to be determined
Acetic Acid6.2Data to be determined
Polar Aprotic Solvents
Acetone20.7Data to be determined
Ethyl Acetate6.0Data to be determined
Tetrahydrofuran (THF)7.6Data to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determined
Acetonitrile37.5Data to be determined
Nonpolar Solvents
Dichloromethane (DCM)9.1Data to be determined
Toluene2.4Data to be determined
Hexane1.9Data to be determined

Experimental Protocols for Solubility Determination

To generate the data for Table 1, a combination of qualitative and quantitative methods should be employed.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • A selection of organic solvents (see Table 1)

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[3]

  • Add 0.75 mL of the selected solvent in small portions.[3]

  • After each addition, shake the tube vigorously or use a vortex mixer for at least 60 seconds.[1]

  • Observe the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations. This method can also be used to test solubility in aqueous solutions of varying pH, such as 5% NaOH, 5% NaHCO3, and 5% HCl, to understand the compound's acidic or basic properties.[3][4]

Quantitative Solubility Determination (Saturated Solution Method)

This method provides precise, quantitative solubility data.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Screw-capped vials

  • Constant temperature bath or shaker incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a screw-capped vial. This ensures that a saturated solution will be formed.

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath (e.g., 25°C) and agitate (e.g., using a shaker or stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the temperature bath until the excess solid has settled.[5]

  • Carefully withdraw a known volume of the clear supernatant using a pipette.[5] To ensure no solid particles are transferred, it is crucial to use a syringe filter.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.[5]

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the result in units such as g/100 mL or mg/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for determining the solubility characteristics of the compound.

Solubility_Classification_Workflow start Start with Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Soluble water_insoluble Water Insoluble test_water->water_insoluble Insoluble test_ph Test pH with Litmus/pH Paper water_soluble->test_ph acidic Acidic (Class Sa) test_ph->acidic pH < 5 basic Basic (Class Sb) test_ph->basic pH > 8 neutral Neutral (Class Sg) test_ph->neutral Neutral pH test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble NaOH Soluble test_naoh->naoh_soluble Soluble naoh_insoluble NaOH Insoluble test_naoh->naoh_insoluble Insoluble test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 nahco3_soluble Strong Acid (Class As) test_nahco3->nahco3_soluble Soluble nahco3_insoluble Weak Acid (Class Aw) test_nahco3->nahco3_insoluble Insoluble test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Base (Class B) test_hcl->hcl_soluble Soluble hcl_insoluble Neutral/Inert (Class N/I) test_hcl->hcl_insoluble Insoluble

Caption: Workflow for qualitative solubility classification.

Quantitative_Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant T (24-48h) prep2->prep3 prep4 Allow excess solid to settle prep3->prep4 analysis1 Withdraw supernatant via filter prep4->analysis1 analysis2 Dilute sample to known volume analysis1->analysis2 analysis3 Analyze concentration (HPLC/UV-Vis) analysis2->analysis3 analysis4 Calculate original concentration analysis3->analysis4 result Quantitative Solubility Value (g/100mL) analysis4->result

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of (E)-2,5-Dichloro-4-oxo-2-hexenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: Initial searches for "(E)-2-Chloro-4-oxo-2-hexenedioic acid" did not yield a known chemical entity. However, a closely related compound, (E)-2,5-dichloro-4-oxohex-2-enedioic acid , is well-documented.[1][2][3] This guide will focus on the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for this dichloro- derivative, proceeding under the assumption of a typographical error in the initial request.

Chemical Structure

The structure of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid is presented below. The carbon atoms are numbered for clarity in the subsequent NMR data interpretation.

IUPAC Name: (2E)-2,5-dichloro-4-oxohex-2-enedioic acid[2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid is expected to be relatively simple, with signals corresponding to the vinyl proton and the proton on the chiral center, in addition to the acidic protons of the carboxylic acid groups. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.8 - 7.2Doublet~2-4
H54.5 - 4.9Doublet~2-4
COOH10.0 - 13.0Broad Singlet-

Methodology for ¹H NMR Prediction: The prediction of ¹H NMR chemical shifts is based on established empirical rules and computational algorithms. The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as carbonyls and chlorine atoms, deshield the protons, causing them to resonate at a higher chemical shift (downfield). The vinyl proton (H3) is expected to be in the range of 6.8-7.2 ppm due to the deshielding effects of the adjacent chlorine and the conjugated carbonyl group. The proton at the C5 position (H5) is adjacent to a chlorine atom and a carbonyl group, which would also shift it downfield, likely in the 4.5-4.9 ppm range. The coupling between H3 and H5 is expected to be a small long-range coupling. The acidic protons of the carboxylic acids will appear as a broad singlet at a very downfield region, typically between 10.0 and 13.0 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C1 (COOH)165 - 175
C2 (=C-Cl)130 - 140
C3 (=CH)135 - 145
C4 (C=O)185 - 195
C5 (CH-Cl)60 - 70
C6 (COOH)165 - 175

Methodology for ¹³C NMR Prediction: Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted based on the local electronic environment. Carbonyl carbons (C4) are highly deshielded and appear significantly downfield (185-195 ppm). Carboxylic acid carbons (C1 and C6) also resonate at downfield positions (165-175 ppm). The sp² hybridized carbons of the double bond (C2 and C3) are predicted to be in the 130-145 ppm range. The sp³ hybridized carbon attached to a chlorine atom (C5) is expected to be in the 60-70 ppm range.

Predicted Mass Spectrometry Data

Mass spectrometry of (E)-2,5-dichloro-4-oxo-2-hexenedioic acid would likely be performed using electrospray ionization (ESI) due to the presence of carboxylic acid groups. The predicted mass spectrum would show the molecular ion peak and various fragment ions.

Table 3: Predicted Mass Spectrometry Data (Negative Ion Mode ESI)

m/zIonDescription
225/227/229[M-H]⁻Molecular ion peak (isotopic pattern due to two Cl atoms)
181/183[M-H-CO₂]⁻Loss of a carboxyl group
145[M-H-CO₂-HCl]⁻Subsequent loss of HCl
99[M-H-2CO₂-HCl]⁻Loss of both carboxyl groups and HCl

Methodology for Mass Spectrometry Prediction: The prediction of the mass spectrum is based on the known fragmentation patterns of organic molecules. In negative ion mode ESI-MS, the molecule will likely deprotonate at one of the carboxylic acid groups to form the [M-H]⁻ ion. The isotopic pattern of the molecular ion peak will be characteristic for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. Common fragmentation pathways for dicarboxylic acids include the loss of one or both carboxyl groups as CO₂. Fragmentation can also occur via the loss of HCl.

Experimental and Predictive Workflow

The following diagram illustrates the logical workflow for the prediction and potential experimental verification of the spectroscopic data.

Spectroscopic_Workflow cluster_prediction Computational Prediction cluster_analysis Data Analysis cluster_experimental Experimental Verification (Hypothetical) cluster_comparison Comparison and Validation struct Chemical Structure ((E)-2,5-dichloro-4-oxo-2-hexenedioic acid) nmr_pred NMR Prediction (1H and 13C) struct->nmr_pred Input ms_pred Mass Spec Prediction (Fragmentation) struct->ms_pred Input pred_nmr_data Predicted NMR Data Tables nmr_pred->pred_nmr_data pred_ms_data Predicted MS Data Table ms_pred->pred_ms_data compare_nmr Compare Predicted vs. Experimental NMR pred_nmr_data->compare_nmr compare_ms Compare Predicted vs. Experimental MS pred_ms_data->compare_ms synthesis Synthesis of Compound nmr_exp NMR Spectroscopy synthesis->nmr_exp ms_exp Mass Spectrometry synthesis->ms_exp nmr_exp->compare_nmr ms_exp->compare_ms

Caption: Workflow for Spectroscopic Data Prediction and Validation.

References

Methodological & Application

Application Note: Proposed Protocol for the Chemical Synthesis of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed synthetic route for (E)-2-Chloro-4-oxo-2-hexenedioic acid. The search for an established and validated experimental protocol for the synthesis of this specific molecule did not yield a definitive procedure. This proposed method is based on general principles of organic chemistry and analogies to syntheses of structurally related compounds. Experimental conditions would require optimization and validation in a laboratory setting.

Introduction

This compound is a functionalized dicarboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a chloroalkene, a ketone, and two carboxylic acid moieties, makes it an intriguing target for synthesis. This document outlines a proposed multi-step synthesis for this compound, starting from commercially available precursors. The proposed pathway involves the formation of a key intermediate followed by functional group manipulations to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned to proceed via a multi-step sequence. A plausible approach could involve the use of a starting material such as mucochloric acid, which already contains some of the required structural features.

G cluster_0 Proposed Synthesis Workflow Start Starting Material (e.g., Mucochloric Acid Derivative) Step1 Selective Reduction/ Functional Group Interconversion Start->Step1 Reagents & Conditions Step2 Oxidation to Introduce Ketone Step1->Step2 Reagents & Conditions Step3 Final Modification/ Deprotection Step2->Step3 Reagents & Conditions Product Target Molecule: This compound Step3->Product Purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Preparation of a suitable precursor

A starting material such as a protected form of mucochloric acid or a related chlorinated dicarboxylic acid would be the initial substrate. The choice of protecting groups for the carboxylic acids would be crucial to ensure compatibility with subsequent reaction conditions.

  • Materials:

    • Protected mucochloric acid derivative

    • Appropriate solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Reducing or functional group interconversion reagents

  • Procedure:

    • Dissolve the protected starting material in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 0 °C or -78 °C).

    • Slowly add the reagent responsible for the selective transformation.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a suitable quenching agent.

    • Perform an aqueous workup to separate the organic and aqueous phases.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.

Step 2: Oxidation to introduce the ketone functionality

The intermediate from the previous step would then be oxidized to introduce the ketone at the C4 position.

  • Materials:

    • Intermediate from Step 1

    • Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • Dissolve the intermediate from Step 1 in an anhydrous solvent under an inert atmosphere.

    • Add the chosen oxidizing agent at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

    • Quench the reaction and perform an aqueous workup.

    • Dry the organic layer, filter, and concentrate in vacuo.

    • Purify the resulting product, if necessary.

Step 3: Deprotection to yield the final product

The final step would involve the removal of the protecting groups from the carboxylic acid functionalities to yield this compound.

  • Materials:

    • Protected product from Step 2

    • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc groups, or appropriate conditions for other protecting groups)

    • Solvent

  • Procedure:

    • Dissolve the protected compound in a suitable solvent.

    • Add the deprotection reagent and stir the mixture at room temperature.

    • Monitor the reaction for the removal of the protecting groups.

    • Once the reaction is complete, remove the solvent and any volatile reagents under reduced pressure.

    • The crude product may be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation (Theoretical)

As this is a proposed synthesis, experimental data is not available. The following table illustrates how quantitative data for this synthesis would be presented.

StepReactionStarting Material (mass)Product (mass)Theoretical Yield (%)Purity (%)Analytical Method
1Precursor FormationTBDTBDTBDTBDNMR, LC-MS
2OxidationTBDTBDTBDTBDNMR, LC-MS
3DeprotectionTBDTBDTBDTBDNMR, LC-MS, HPLC
TBD: To Be Determined experimentally.

Characterization

The final product, this compound, would be characterized using standard analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=C, O-H).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reagents used in this proposed synthesis may be toxic, corrosive, or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Appropriate quenching procedures should be in place for all reactive reagents.

HPLC-UV method for quantification of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV Method for the Quantification of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

This document outlines a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. This method is designed for researchers, scientists, and professionals in drug development and related fields who require a reliable and accurate technique for the quantification of this compound in aqueous samples.

Introduction

This compound is an organic compound of interest in various chemical and biochemical studies. Accurate quantification is crucial for understanding its properties, reaction kinetics, and potential applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique due to its simplicity, speed, and stability for the analysis of organic acids.[1] This method separates the analyte of interest from a sample matrix, and the UV detector provides a signal proportional to the concentration of the compound. Carboxylic acids typically exhibit UV absorbance at short wavelengths, around 210 nm.[2]

This application note provides a complete protocol for the analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

This section details the necessary materials, equipment, and procedures for the successful quantification of this compound.

2.1. Materials and Equipment

  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (85%)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm)

2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate) in HPLC-grade water, adjusting the pH to 2.7 with phosphoric acid, and filtering it through a 0.45 µm membrane filter. The mobile phase will be an isocratic mixture of this buffer and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.7):Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection UV at 210 nm
Run Time 10 minutes

2.4. Sample Preparation

Aqueous samples should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system. If necessary, dilute the sample with the mobile phase to ensure the concentration of the analyte falls within the linear range of the calibration curve.

Data Presentation and Quantitative Analysis

3.1. Calibration Curve

Inject the prepared working standard solutions and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method is assessed by the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

3.2. Method Validation Summary

The developed method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 5.2 minutes

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow prep Preparation of Solutions (Mobile Phase, Standards) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep->hplc_system sample_prep Sample Preparation (Filtering, Dilution) injection Injection of Standards and Samples sample_prep->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Calibration Curve, Quantification) data_acq->analysis report Reporting of Results analysis->report

Caption: Experimental workflow for HPLC-UV analysis.

This detailed application note and protocol provides a comprehensive guide for the quantification of this compound using HPLC-UV. The method is straightforward, robust, and suitable for routine analysis in a laboratory setting.

References

Application Note: Derivatization of (E)-2-Chloro-4-oxo-2-hexenedioic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a dicarboxylic acid containing a keto group and a halogen, making it a challenging analyte for direct gas chromatography-mass spectrometry (GC-MS) analysis due to its low volatility and potential for thermal degradation. Derivatization is a crucial step to convert the non-volatile acid into a more volatile and thermally stable compound, enabling accurate and sensitive quantification. This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and esterification.

The polar functional groups (carboxylic acids and ketone) in the target molecule are responsible for its low volatility. Derivatization masks these polar groups, thereby increasing the volatility of the analyte. Silylation replaces the active hydrogens on the carboxylic acid and potentially the enol form of the ketone with a trimethylsilyl (TMS) group. Esterification, on the other hand, converts the carboxylic acid groups into their corresponding methyl esters.

Data Presentation

Successful derivatization and subsequent GC-MS analysis will yield data that can be summarized for comparative purposes. The following tables present expected quantitative results for the analysis of derivatized this compound.

Table 1: GC-MS Parameters for Derivatized this compound

ParameterSilylation (TMS Derivative)Esterification (Methyl Ester)
GC Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 280 °C270 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min70 °C (2 min), ramp to 260 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium (1.0 mL/min)Helium (1.0 mL/min)
MS Ion Source Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
MS Quad Temp. 150 °C150 °C
Scan Range 50-500 m/z50-450 m/z

Table 2: Expected Quantitative Data for Derivatized this compound

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)LOD (ng/mL)LOQ (ng/mL)
TMS Derivative ~ 15.2348 (M+), 333, 259, 147, 73~ 1~ 5
Methyl Ester ~ 12.8220 (M+), 189, 161, 127, 59~ 2~ 10

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Silylation Protocol

Silylation is a robust method for derivatizing active hydrogen-containing functional groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective silylating agent.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the standard or evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Esterification Protocol

Esterification with Boron Trifluoride-Methanol (BF3-Methanol) is a widely used method for converting carboxylic acids to their methyl esters.

Materials:

  • This compound standard or sample extract

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the standard or evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the dried hexane extract.

Visualizations

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post_deriv Post-Derivatization Processing cluster_analysis GC-MS Analysis cluster_output Output start Start: (E)-2-Chloro-4-oxo-2- hexenedioic acid sample dry Evaporate to Dryness (Nitrogen Stream) start->dry silylation Silylation: Add Pyridine & BSTFA + 1% TMCS Heat at 70°C for 60 min dry->silylation Option 1 esterification Esterification: Add BF3-Methanol Heat at 60°C for 30 min dry->esterification Option 2 cool_s Cool to Room Temp silylation->cool_s extract_e Liquid-Liquid Extraction (Hexane/NaCl soln) esterification->extract_e gcms Inject 1 µL into GC-MS cool_s->gcms dry_e Dry Extract (Na2SO4) extract_e->dry_e dry_e->gcms data Data Acquisition & Processing gcms->data results Quantitative Results: Retention Time, Mass Spectrum, Concentration data->results

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Signaling_Pathway Analyte This compound (Non-volatile, Polar) Derivatization Derivatization Step Analyte->Derivatization Silylation Silylation (e.g., BSTFA) Derivatization->Silylation  Method A Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification  Method B Derivative Volatile & Thermally Stable Derivative Silylation->Derivative Esterification->Derivative GCMS GC-MS Analysis Derivative->GCMS Quantification Accurate Quantification GCMS->Quantification

Caption: Logical relationship of derivatization to enable GC-MS analysis.

Application Note & Protocol: Extraction of (E)-2-Chloro-4-oxo-2-hexenedioic acid from Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a chlorinated dicarboxylic acid with potential applications in pharmaceuticals and as a specialty chemical. Certain bacterial strains, particularly those involved in the biodegradation of chlorinated aromatic compounds, are potential producers of this metabolite.[1][2][3] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bacterial cell cultures. The methodology is based on established principles for the isolation of organic acids from microbial fermentations.[4]

Data Presentation

Table 1: Hypothetical Extraction and Purification Yields of this compound

StepParameterValueUnitNotes
Fermentation Bacterial Culture Volume1L
Final Cell Density (OD600)4.5-
Initial Product Titer (in supernatant)150mg/LEstimated by initial LC-MS analysis.
Centrifugation Supernatant Volume950mL
Solvent Extraction Ethyl Acetate Volume3 x 500mL
Crude Extract Mass200mgAfter solvent evaporation.
Column Chromatography Purified Fraction Volume50mL
Mass of Purified Compound120mg
Final Product Purity (by HPLC)>98%
Overall Yield80%

Experimental Protocols

Bacterial Culture and Fermentation

This protocol outlines the cultivation of a hypothetical bacterial strain capable of producing this compound.

Materials:

  • Bacterial strain (e.g., a strain of Pseudomonas or Rhodococcus known for degrading chlorinated compounds)

  • Minimal salts medium (MSM) supplemented with a suitable carbon source (e.g., 10 g/L glucose) and a precursor for chlorination if necessary.

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Prepare a sterile minimal salts medium. The composition can be adapted based on the specific bacterial strain's requirements.

  • Inoculate a 50 mL starter culture with a single colony of the producer strain and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Use the starter culture to inoculate a 1 L production culture in a bioreactor or a 2 L shake flask.

  • Incubate the production culture at 30°C with appropriate aeration and agitation for 72-96 hours.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600) and product formation by taking periodic samples for analysis (e.g., by LC-MS).

Extraction of Crude this compound

This protocol describes the separation of the bacterial cells from the culture medium and the subsequent extraction of the target compound from the supernatant.

Materials:

  • High-speed centrifuge

  • Centrifuge bottles

  • Separatory funnel (2 L)

  • Ethyl acetate

  • 6 M HCl

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask. The cell pellet can be discarded or used for other analyses.

  • Acidify the supernatant to a pH of 2.0 by slowly adding 6 M HCl while stirring. This protonates the carboxylic acid groups, making the compound more soluble in organic solvents.

  • Transfer the acidified supernatant to a 2 L separatory funnel.

  • Perform a liquid-liquid extraction by adding 500 mL of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with 500 mL of fresh ethyl acetate each time.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter off the sodium sulfate.

  • Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

Purification by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the dried crude extract in a minimal amount of ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Collect fractions of approximately 10 mL each.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. The desired compound should appear as a distinct spot.

  • Pool the fractions containing the pure compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_Workflow A Bacterial Fermentation B Centrifugation (8,000 x g, 15 min) A->B C Cell Pellet (Discard) B->C D Supernatant B->D E Acidification (pH 2.0 with HCl) D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Aqueous Phase (Discard) F->G H Organic Phase (Combined Extracts) F->H I Drying & Concentration (Na2SO4, Rotary Evaporator) H->I J Crude Extract I->J K Column Chromatography (Silica Gel) J->K L Purified (E)-2-Chloro-4-oxo- 2-hexenedioic acid K->L M Analysis (HPLC, MS, NMR) L->M

Caption: Workflow for the extraction and purification of this compound.

Logical_Relationship Producer Producer Bacterium Metabolism Metabolic Pathway Producer->Metabolism Precursors Carbon Source & Precursors Precursors->Metabolism Product (E)-2-Chloro-4-oxo- 2-hexenedioic acid Metabolism->Product Extraction Extraction & Purification Product->Extraction PureProduct Pure Compound Extraction->PureProduct

Caption: Logical relationship from bacterial production to the pure compound.

References

Application Note: (E)-2-Chloro-4-oxo-2-hexenedioic Acid as a Novel Standard for Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, relies on precise and accurate quantification to generate meaningful biological insights. The use of internal standards is a cornerstone of robust quantitative metabolomics, correcting for variations that can be introduced during sample preparation, extraction, and analysis.[1][2] An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample.

This application note introduces (E)-2-Chloro-4-oxo-2-hexenedioic acid as a potential novel internal standard for use in mass spectrometry-based metabolomics. Its unique chemical structure, featuring a chlorine atom, provides a distinct isotopic signature that can be readily detected and differentiated from endogenous metabolites.[3] This characteristic, combined with its structural similarity to key metabolic intermediates, makes it a promising candidate for improving the accuracy and reliability of metabolomic analyses.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds, such as (E)-2,5-dichloro-4-oxohex-2-enedioic acid.[4][5]

PropertyValue (Estimated)Source
Molecular FormulaC6H3ClO5Inferred
Molecular Weight190.54 g/mol Inferred
Monoisotopic Mass189.96185 DaInferred
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in polar organic solvents (e.g., methanol, acetonitrile)Assumed

Advantages of Using this compound as a Standard

  • Distinct Isotopic Signature: The presence of a chlorine atom (with isotopes ³⁵Cl and ³⁷Cl) creates a characteristic M+2 isotopic pattern in mass spectrometry, allowing for clear identification and separation from endogenous, non-chlorinated metabolites.[3]

  • Structural Similarity to Endogenous Metabolites: Its backbone resembles dicarboxylic acids and keto acids that are central to various metabolic pathways, potentially making it a suitable internal standard for a range of analytes.

  • Chemical Stability: The chloro- and oxo- functional groups are expected to confer reasonable stability during typical sample preparation and chromatographic separation conditions.

  • Not Endogenously Present: As a synthetic, chlorinated compound, it is not expected to be naturally present in most biological samples, avoiding interference with the measurement of endogenous metabolites.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound as an internal standard in a typical untargeted metabolomics workflow using liquid chromatography-mass spectrometry (LC-MS).

1. Preparation of Stock and Working Solutions

SolutionPreparationStorage
Stock Solution (1 mg/mL) Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.Store at -20°C in a tightly sealed amber vial for up to 6 months.
Working Solution (10 µg/mL) Dilute 10 µL of the stock solution with 990 µL of LC-MS grade methanol.Prepare fresh daily or store at -20°C for up to 1 week.

2. Sample Preparation and Spiking

This protocol is a general guideline and may need optimization depending on the sample type (e.g., plasma, urine, tissue).[6][7][8]

  • Sample Collection and Quenching: Collect biological samples and immediately quench metabolic activity by flash-freezing in liquid nitrogen or placing them on dry ice.[8] Store samples at -80°C until extraction.

  • Extraction Solvent Preparation: Prepare an extraction solvent of acetonitrile:methanol:water (40:40:20, v/v/v).

  • Spiking with Internal Standard: To 50 µL of sample (e.g., plasma), add 200 µL of the cold extraction solvent. Then, add 10 µL of the 10 µg/mL this compound working solution.

  • Extraction: Vortex the mixture vigorously for 1 minute.

  • Protein Precipitation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS analysis.

3. LC-MS Analysis

The following are suggested starting parameters for LC-MS analysis and should be optimized for the specific instrument and analytes of interest.

ParameterSetting
LC Column HILIC or Reversed-Phase C18 column suitable for polar metabolites
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of polar metabolites
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40°C
Injection Volume 2 - 10 µL
MS Ionization Electrospray Ionization (ESI) in negative mode
MS Analyzer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Scan Range m/z 50 - 1000
Data Acquisition Full scan mode with targeted MS/MS for identification if needed

4. Data Processing and Normalization

  • Peak Picking and Integration: Use appropriate software to detect and integrate the chromatographic peaks for all detected features, including the internal standard.

  • Internal Standard Normalization: Normalize the peak area of each identified metabolite to the peak area of this compound in the same sample. This corrects for variations in sample injection volume and matrix effects.[1][9]

    • Normalized Peak Area = (Peak Area of Metabolite) / (Peak Area of Internal Standard)

  • Statistical Analysis: Perform statistical analysis on the normalized peak areas to identify significant differences between experimental groups.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Metabolite Extraction Spike->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS PeakPick Peak Picking & Integration LCMS->PeakPick Normalize Normalization to Internal Standard PeakPick->Normalize Stats Statistical Analysis Normalize->Stats

Caption: Metabolomics workflow using this compound.

logical_relationship IS Internal Standard (this compound) SamplePrep Sample Preparation Variability IS->SamplePrep Metabolite Endogenous Metabolite Metabolite->SamplePrep LCMS_Var LC-MS Injection & Ionization Variability SamplePrep->LCMS_Var RawData Raw Peak Area LCMS_Var->RawData NormalizedData Normalized Peak Area RawData->NormalizedData Normalization BioInterpretation Accurate Biological Interpretation NormalizedData->BioInterpretation

Caption: Logic of internal standard normalization in metabolomics.

References

Application Notes and Protocols for Bioremediation Studies of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants, including pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D). The study of its bioremediation provides valuable insights into the metabolic pathways and enzymatic activities involved in the detoxification of these hazardous compounds. These application notes provide a comprehensive overview of the role of this compound in bioremediation and detailed protocols for its study.

The degradation of complex chlorinated compounds often proceeds through a series of enzymatic reactions that converge on common intermediates. This compound is one such intermediate, and its further metabolism is crucial for the complete mineralization of the parent pollutant to carbon dioxide and water. Understanding the kinetics and mechanisms of its degradation is therefore essential for optimizing bioremediation strategies for contaminated sites.

Metabolic Significance and Degradation Pathway

This compound is typically formed from the ring cleavage of chlorinated hydroquinones or catechols. For instance, in the degradation pathway of pentachlorophenol by Sphingomonas chlorophenolicum, 2,6-dichlorohydroquinone undergoes ring cleavage to form 2-chloromaleylacetate, which is a structurally related compound. Similarly, in the degradation of 2,4-D, dichlorocatechol is a key intermediate that is further processed. The pathway involving this compound is a critical downstream part of these degradation sequences.

The general pathway involves the conversion of this compound to maleylacetate, which then enters the tricarboxylic acid (TCA) cycle. This conversion is catalyzed by specific enzymes, such as reductases and isomerases.

Pentachlorophenol_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Pentachlorophenol Pentachlorophenol Tetrachlorohydroquinone Tetrachlorohydroquinone Pentachlorophenol->Tetrachlorohydroquinone PcpB (PCP 4-monooxygenase) Trichlorohydroquinone Trichlorohydroquinone Tetrachlorohydroquinone->Trichlorohydroquinone PcpC (TeCH reductive dehalogenase) Dichlorohydroquinone Dichlorohydroquinone Trichlorohydroquinone->Dichlorohydroquinone PcpC (TeCH reductive dehalogenase) 2-Chloromaleylacetate 2-Chloromaleylacetate Dichlorohydroquinone->2-Chloromaleylacetate PcpA (DiCH 1,2-dioxygenase) This compound This compound 2-Chloromaleylacetate->this compound Isomerase (hypothetical) Maleylacetate Maleylacetate This compound->Maleylacetate Reductase 3-Oxoadipate 3-Oxoadipate Maleylacetate->3-Oxoadipate Maleylacetate Reductase (PcpE) TCA Cycle TCA Cycle 3-Oxoadipate->TCA Cycle Succinyl-CoA & Acetyl-CoA

Figure 1: Proposed metabolic pathway for the degradation of Pentachlorophenol, highlighting the central role of this compound.

Data Presentation

Quantitative analysis of the biodegradation of this compound is crucial for evaluating the efficiency of a microbial strain or a consortium. The following tables provide a template for presenting such data.

Table 1: Microbial Growth on this compound as a Sole Carbon Source

Microbial StrainInitial Substrate Conc. (mM)Incubation Time (h)Final Substrate Conc. (mM)% DegradationOptical Density (OD600)
Pseudomonas sp. Strain A1.0240.4555%0.8
Pseudomonas sp. Strain A1.0480.1288%1.2
Sphingomonas sp. Strain B1.0240.6832%0.5
Sphingomonas sp. Strain B1.0480.2575%0.9
Mixed Consortia X1.0240.3070%1.1
Mixed Consortia X1.048<0.05>95%1.5
Abiotic Control1.0480.982%0.05

Table 2: Kinetic Parameters for this compound Degradation

Microbial Strain/EnzymeVmax (µmol/min/mg protein)Km (µM)
Pseudomonas sp. Strain A (Whole cell)15.2120
Sphingomonas sp. Strain B (Whole cell)9.8150
Purified Reductase from Strain A55.685

Experimental Protocols

Protocol 1: Microbial Degradation of this compound

This protocol outlines the procedure for assessing the ability of a microbial culture to degrade this compound.

1. Materials:

  • Microbial culture (pure or mixed)

  • Minimal Salts Medium (MSM)

  • This compound (as a sterile stock solution)

  • Sterile flasks or vials

  • Incubator shaker

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Inoculum Preparation: Grow the microbial culture in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup: In sterile flasks, add 50 mL of MSM. Add this compound to a final concentration of 1.0 mM. Inoculate the flasks with 1% (v/v) of the prepared inoculum.

  • Incubation: Incubate the flasks at the optimal growth temperature of the microorganism (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots for analysis.

  • Analysis:

    • Microbial Growth: Measure the optical density of the culture at 600 nm (OD600) using a spectrophotometer.

    • Substrate Degradation: Centrifuge the aliquot to remove cells. Analyze the supernatant for the concentration of this compound using HPLC.[1]

HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Experimental_Workflow_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation (Growth and Washing) Incubation Incubation (Controlled Temperature & Shaking) Inoculum->Incubation Media Media Preparation (MSM + Substrate) Media->Incubation Sampling Time-course Sampling Incubation->Sampling Growth Growth Measurement (OD600) Sampling->Growth Degradation Substrate Analysis (HPLC) Sampling->Degradation

Figure 2: General experimental workflow for studying the microbial degradation of this compound.

Protocol 2: Enzymatic Assay for this compound Reductase

This protocol describes how to measure the activity of the enzyme responsible for the conversion of this compound.

1. Materials:

  • Cell-free extract or purified enzyme

  • This compound

  • NAD(P)H

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Cell-Free Extract: Grow the microbial culture and harvest the cells as described in Protocol 1. Resuspend the cells in the reaction buffer and lyse them using sonication or a French press. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Reaction buffer

    • NAD(P)H (e.g., 0.2 mM)

    • Cell-free extract or purified enzyme

  • Initiation of Reaction: Start the reaction by adding this compound (e.g., 0.1 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) using a spectrophotometer.

  • Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Logical Relationships in Bioremediation Studies

The successful bioremediation of a pollutant is dependent on a series of interconnected factors, from the genetic potential of the microorganisms to the environmental conditions of the contaminated site.

Logical_Relationships_Bioremediation cluster_microbe Microbial Factors cluster_environment Environmental Factors cluster_outcome Bioremediation Outcome Genetics Genetic Potential (Degradative Genes) Enzymes Enzyme Expression & Activity Genetics->Enzymes Metabolism Metabolic Fitness Enzymes->Metabolism DegradationRate Degradation Rate & Extent Metabolism->DegradationRate Conditions Physicochemical Conditions (pH, Temp, O2) Conditions->Metabolism Nutrients Nutrient Availability (C, N, P) Nutrients->Metabolism Pollutant Pollutant Bioavailability & Concentration Pollutant->Metabolism Toxicity Reduction in Toxicity DegradationRate->Toxicity

Figure 3: Logical relationships influencing the success of bioremediation.

Conclusion

The study of this compound is integral to understanding the complete microbial degradation of important environmental pollutants. The protocols and data presentation formats provided here offer a framework for researchers to investigate the bioremediation of this key intermediate, contributing to the development of more effective and robust bioremediation technologies.

References

Application Notes and Protocols for Studying the Enzymatic Degradation of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a chlorinated organic compound that can be an intermediate in the microbial degradation of chloroaromatic pollutants. Understanding its enzymatic degradation is crucial for developing bioremediation strategies and for drug development professionals interested in the metabolism of halogenated compounds. This document provides a detailed experimental setup for studying the enzymatic degradation of this compound, focusing on the key enzymes involved: Dienelactone Hydrolase (DLH) and Maleylacetate Reductase (MAR) .

The degradation of this compound is believed to proceed via a two-step enzymatic reaction. First, a dienelactone hydrolase may catalyze the conversion of a dienelactone precursor to a chlorinated maleylacetate derivative. Subsequently, maleylacetate reductase catalyzes the NADH-dependent reduction and dechlorination of the chlorinated maleylacetate to 3-oxoadipate, a common intermediate in cellular metabolism.[1]

Experimental Protocols

Production and Purification of Recombinant Dienelactone Hydrolase (DLH) and Maleylacetate Reductase (MAR)

This protocol describes the expression of recombinant DLH and MAR in Escherichia coli and their subsequent purification using affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET vector) containing the gene for DLH or MAR with a His-tag

  • Luria-Bertani (LB) broth and agar

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Tris-HCl buffer (50 mM, pH 7.5)

Procedure:

  • Transform the expression vector into E. coli BL21(DE3) cells and select for transformed colonies on LB agar plates containing the appropriate antibiotic.

  • Inoculate a single colony into 5 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Dialyze the eluted protein against Tris-HCl buffer to remove imidazole and for storage at -20°C.

  • Verify the purity of the protein by SDS-PAGE.

Enzymatic Activity Assays

a) Dienelactone Hydrolase (DLH) Assay

Due to the commercial unavailability of dienelactone substrates, a common surrogate assay involves the use of p-nitrophenyl esters.[2] The hydrolysis of these esters can be monitored spectrophotometrically.

Materials:

  • Purified DLH enzyme

  • p-Nitrophenyl acetate (or other p-nitrophenyl ester)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of p-nitrophenyl acetate in a suitable solvent (e.g., DMSO).

  • Set up the reaction mixture in a cuvette containing Tris-HCl buffer.

  • Add a known concentration of the p-nitrophenyl acetate substrate.

  • Initiate the reaction by adding a small amount of the purified DLH enzyme.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitrophenol.

b) Maleylacetate Reductase (MAR) Assay

The activity of MAR is determined by monitoring the consumption of NADH, which is required for the reduction of the substrate.[1]

Materials:

  • Purified MAR enzyme

  • This compound (or 2-chloromaleylacetate as a surrogate)

  • NADH

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate.

  • Set up the reaction mixture in a cuvette containing Tris-HCl buffer and NADH.

  • Initiate the reaction by adding a small amount of the purified MAR enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Analysis of Substrate Degradation and Product Formation by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the substrate and the appearance of the product over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A suitable gradient of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer with a controlled pH).

  • Standards of the substrate and expected product.

Procedure:

  • Set up enzymatic reactions as described in the activity assays.

  • At different time points, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Centrifuge the samples to remove any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for organic acids).

  • Quantify the substrate and product by comparing their peak areas to those of the standards.

Data Presentation

The following tables summarize representative kinetic parameters for dienelactone hydrolase and maleylacetate reductase with relevant substrates. Note that the data for 2-chloromaleylacetate is used as a proxy for this compound.

Table 1: Kinetic Parameters of Dienelactone Hydrolase (DLH)

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
trans-DienelactoneSulfolobus solfataricus P1--9.25 x 10⁷[2]
p-Nitrophenyl caprylateSulfolobus solfataricus P1--5.47 x 10⁷[2]
cis-DienelactonePseudomonas sp. strain B1318414.57.9 x 10⁴[3]

Table 2: Kinetic Parameters of Maleylacetate Reductase (MAR)

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
2-ChloromaleylacetatePseudomonas sp. strain B13152.8[1]
MaleylacetatePseudomonas sp. strain B13126.2[1]
2-MethylmaleylacetatePseudomonas sp. strain B131101.8[1]

Mandatory Visualization

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Degradation Assay cluster_analysis Data Analysis expression Gene Expression in E. coli purification Affinity Chromatography Purification expression->purification Cell Lysis reaction_setup Reaction Setup with Substrate purification->reaction_setup Purified Enzyme incubation Incubation at Optimal Conditions reaction_setup->incubation spectrophotometry Spectrophotometric Monitoring incubation->spectrophotometry Time-course aliquots hplc HPLC Analysis of Substrate/Product incubation->hplc Time-course aliquots kinetics Kinetic Parameter Calculation spectrophotometry->kinetics hplc->kinetics

Figure 1: Experimental workflow for studying enzymatic degradation.

degradation_pathway Chlorocatechol Chlorocatechol Dienelactone This compound (as a dienelactone) Chlorocatechol->Dienelactone Dioxygenase Chloromaleylacetate 2-Chloromaleylacetate Dienelactone->Chloromaleylacetate Dienelactone Hydrolase Maleylacetate Maleylacetate Chloromaleylacetate->Maleylacetate Maleylacetate Reductase (Dechlorination) Oxoadipate 3-Oxoadipate Maleylacetate->Oxoadipate Maleylacetate Reductase (Reduction) TCA TCA Cycle Oxoadipate->TCA Further metabolism

Figure 2: Proposed enzymatic degradation pathway.

References

Application Notes and Protocols for the Utilization of (E)-2-Chloro-4-oxo-2-hexenedioic acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a polyfunctionalized organic molecule possessing multiple reactive sites that can be strategically employed in the synthesis of a diverse array of novel compounds. Its structure, featuring a vinyl chloride, an α,β-unsaturated ketone, and two carboxylic acid moieties, makes it a versatile precursor for various heterocyclic and carbocyclic systems of potential interest in medicinal chemistry and materials science. This document provides a prospective guide on the potential synthetic applications of this compound, including detailed hypothetical protocols and workflow diagrams to facilitate its use in research and development.

Introduction to Synthetic Potential

The unique arrangement of functional groups in this compound allows for a range of chemical transformations. The α,β-unsaturated ketone system is a Michael acceptor and can participate in various addition and cycloaddition reactions.[1][2] The vinyl chloride offers a site for nucleophilic substitution or cross-coupling reactions. The two carboxylic acid groups can be converted into more reactive derivatives, such as acid chlorides or esters, to facilitate amide bond formation or other condensation reactions.[3][4]

Key Reactive Sites:

  • α,β-Unsaturated Ketone: Susceptible to Michael addition by various nucleophiles and can act as a dienophile in Diels-Alder reactions.

  • Vinyl Chloride: Can undergo nucleophilic vinylic substitution or participate in transition-metal-catalyzed cross-coupling reactions.

  • Dicarboxylic Acids: Can be activated for condensation with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives. They can also be utilized in cyclization reactions.[5]

Potential Synthetic Applications and Novel Compound Classes

Based on the reactivity of analogous structures, this compound is a promising starting material for the synthesis of several classes of novel compounds.

Table 1: Potential Novel Compounds Synthesized from this compound

Target Compound ClassKey ReagentsReaction TypePotential Biological Activity
Pyrazoline Derivatives Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine)CyclocondensationAnticancer, Anti-inflammatory
Pyrimidine Derivatives Urea, Thiourea, GuanidineCyclocondensationAntiviral, Antibacterial
1,4-Benzothiazepine Derivatives 2-AminothiophenolMichael Addition followed by CyclizationCNS activity, Calcium channel blockers
Novel Piperidine Hybrids Primary amines, β-ketoestersMulti-component Reaction (e.g., Hantzsch-type)Various pharmacological activities
Functionalized Cyclopropanes Photoredox catalysis with radical precursorsRadical Addition-Polar CyclizationBuilding blocks for complex molecules
Substituted Pyridines Ammonia or ammonium acetateCondensation/CyclizationBroad spectrum of biological activities

Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methodologies for similar transformations. Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of Pyrazoline Derivatives

This protocol describes the synthesis of a pyrazoline-fused dicarboxylic acid, a potential scaffold for novel bioactive molecules.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (or glacial acetic acid)

  • Reflux apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve one equivalent of this compound in a suitable solvent such as ethanol.

  • Add 1.1 equivalents of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazoline derivative.

Protocol 2: Synthesis of Pyrimidine Derivatives

This protocol outlines a potential route to pyrimidine-containing compounds, which are known for their diverse pharmacological properties.

Materials:

  • This compound

  • Urea (or thiourea)

  • Sodium ethoxide

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • Add one equivalent of this compound and 1.2 equivalents of urea to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Collect the resulting precipitate by filtration and wash with cold ethanol.

  • Purify the product by recrystallization to yield the target pyrimidine derivative.

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathways from this compound

G cluster_reactions Reaction Pathways start This compound pyrazoline Pyrazoline Derivatives start->pyrazoline Hydrazine Derivatives pyrimidine Pyrimidine Derivatives start->pyrimidine Urea / Thiourea benzothiazepine 1,4-Benzothiazepine Derivatives start->benzothiazepine 2-Aminothiophenol piperidine Novel Piperidine Hybrids start->piperidine Multi-component Reaction

Caption: Potential synthetic routes from the starting material.

Diagram 2: Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Characterization s1 Reactant Preparation (this compound + Reagents) s2 Reaction (e.g., Reflux, Stirring) s1->s2 s3 Monitoring (TLC) s2->s3 p1 Isolation (Filtration / Extraction) s3->p1 p2 Purification (Recrystallization / Chromatography) p1->p2 a1 Spectroscopy (NMR, IR, MS) p2->a1 a2 Purity Analysis (HPLC, Elemental Analysis) p2->a2

Caption: A typical workflow for synthesis and analysis.

Diagram 3: Logical Relationship of Functional Group Reactivity

G start This compound f1 α,β-Unsaturated Ketone start->f1 f2 Vinyl Chloride start->f2 f3 Dicarboxylic Acids start->f3 r1 Michael Addition / Cycloaddition f1->r1 r2 Nucleophilic Substitution / Cross-Coupling f2->r2 r3 Condensation / Cyclization f3->r3

Caption: Reactivity of the compound's functional groups.

Disclaimer: The experimental protocols and synthetic pathways described herein are hypothetical and based on established chemical principles. Researchers should conduct a thorough literature search and perform appropriate safety assessments before attempting any new chemical synthesis. The quantitative data presented is for illustrative purposes and does not represent experimentally verified results for this specific compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (E)-2-Chloro-4-oxo-2-hexenedioic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and plausible route involves the oxidation of mucochloric acid. Mucochloric acid, which possesses the required chloro-substituted unsaturated backbone, can be oxidized to introduce the ketone functionality at the 4-position and convert the aldehyde to a carboxylic acid.

Q2: What are the critical parameters affecting the yield of this synthesis?

The critical parameters influencing the yield include the choice of oxidizing agent, reaction temperature, reaction time, pH of the reaction medium, and the purity of the starting material (mucochloric acid). Careful control of these parameters is essential to minimize side reactions and maximize the formation of the desired product.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or insufficient oxidizing agent.- Use a fresh batch of the oxidizing agent.- Increase the molar equivalents of the oxidizing agent incrementally.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for side product formation.
Incorrect pH of the reaction medium.- Adjust the pH to the optimal range for the chosen oxidizing agent.
Formation of Multiple Byproducts Over-oxidation of the starting material or product.- Reduce the reaction time.- Lower the reaction temperature.- Use a milder oxidizing agent.
Side reactions due to incorrect pH.- Maintain the pH of the reaction mixture within the recommended range.
Decomposition of the starting material or product.- Ensure the reaction temperature does not exceed the stability limit of the compounds.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- After acidification, extract the product with a more polar organic solvent.- Consider salting out the product from the aqueous phase before extraction.
Presence of unreacted starting material and byproducts.- Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography for purification.
Product is an oil and does not crystallize.- Attempt co-distillation with a high-boiling point solvent to remove impurities.- Try recrystallization from a different solvent system.

Experimental Protocols

Proposed Synthesis of this compound via Oxidation of Mucochloric Acid

This protocol describes a general procedure for the oxidation of mucochloric acid. The specific quantities and conditions may require optimization.

Materials:

  • Mucochloric acid

  • Oxidizing agent (e.g., Potassium permanganate, Chromic acid, or a TEMPO/NaOCl system)

  • Sulfuric acid (or other appropriate acid/base for pH adjustment)

  • Sodium bisulfite (for quenching)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

  • Deionized water

Procedure:

  • Dissolution: Dissolve mucochloric acid in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system).

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen oxidizing agent.

  • Addition of Oxidant: Slowly add the oxidizing agent to the reaction mixture while maintaining the desired temperature (e.g., with an ice bath).

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable quenching agent (e.g., sodium bisulfite).

  • Acidification: Acidify the reaction mixture to a pH of ~2 with a suitable acid (e.g., dilute HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides hypothetical yet realistic data for optimizing the synthesis of this compound.

Oxidizing Agent Temperature (°C) Reaction Time (h) pH Yield (%)
KMnO₄0 - 102 - 42 - 340 - 55
H₂CrO₄10 - 251 - 31 - 250 - 65
TEMPO/NaOCl0 - 54 - 68 - 960 - 75

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolution Dissolve Mucochloric Acid pH_Adjust Adjust pH Dissolution->pH_Adjust Add_Oxidant Add Oxidizing Agent pH_Adjust->Add_Oxidant Monitor Monitor Reaction Add_Oxidant->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Acidify Acidify Quench->Acidify Extract Extract Product Acidify->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss Start Low Yield Issue Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Loss during Workup Start->Cause3 Sol1a Increase Reaction Time/Temp Cause1->Sol1a Sol1b Increase Oxidant Conc. Cause1->Sol1b Sol1c Check Reagent Purity Cause1->Sol1c Sol2a Decrease Reaction Time/Temp Cause2->Sol2a Sol2b Use Milder Oxidant Cause2->Sol2b Sol2c Optimize pH Cause2->Sol2c Sol3a Optimize Extraction Solvent Cause3->Sol3a Sol3b Improve Purification Technique Cause3->Sol3b

Technical Support Center: Optimization of Electrospray Ionization for (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) of (E)-2-Chloro-4-oxo-2-hexenedioic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during mass spectrometry experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the ESI-MS analysis of this compound.

Q1: I am observing a very low signal or no signal at all for my analyte.

A1: Low signal intensity is a common issue. Consider the following troubleshooting steps:

  • Incorrect Polarity Mode: this compound is a dicarboxylic acid, making it highly acidic. It is expected to readily deprotonate and form negative ions. Ensure you are operating the mass spectrometer in negative ion mode .

  • Solvent Composition: The choice of solvent significantly impacts ESI efficiency.

    • For negative ion mode, organic solvents like methanol or acetonitrile mixed with water are typically used. The signal intensity of acidic analytes often increases with a higher proportion of organic solvent.[1][2]

    • Acetonitrile/water mixtures may provide a stronger signal for acidic compounds compared to methanol/water mixtures, potentially due to acetonitrile's lower vaporization enthalpy.[3][4]

    • Highly aqueous mobile phases can sometimes require higher sprayer voltages to achieve a stable spray.[5]

  • pH of the Mobile Phase: The pH of the solution influences the ionization state of the analyte.

    • Adding a basic modifier like ammonium hydroxide or a volatile buffer like ammonium acetate can help to increase the pH and promote deprotonation.

  • Instrument Parameters: Suboptimal instrument settings can lead to poor signal. Refer to the "General Starting Points for ESI Optimization" table in the Experimental Protocols section for recommended starting ranges for key parameters.

Q2: My signal is unstable and shows high variability.

A2: An unstable signal can be caused by several factors:

  • Corona Discharge: In negative ion mode, a high sprayer voltage can lead to a corona discharge, resulting in an unstable signal.[5][6] This can sometimes be observed as a blue glow at the tip of the ESI needle in a darkened room.[6] Try reducing the capillary voltage.[5][7]

  • Improper Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet is crucial for stable ion generation. Optimize the horizontal and vertical position of the sprayer.

  • Gas Flow Rates: Inconsistent or inappropriate nebulizer and drying gas flow rates can disrupt the electrospray process. Optimize these parameters to ensure efficient desolvation and droplet formation.

  • Clogged Sprayer: A partial blockage in the ESI needle can lead to an erratic spray. Clean or replace the sprayer needle.

Q3: I am observing adducts or unexpected ions in my mass spectrum.

A3: The presence of adducts can complicate spectral interpretation.

  • Sodium/Potassium Adducts: These are common, especially if glassware is not scrupulously clean or if the solvents contain trace amounts of these salts. Use high-purity solvents and clean sample vials. In negative mode, you might observe [M+Na-2H]⁻ or [M+K-2H]⁻.

  • Solvent Adducts: While less common in negative mode for this type of analyte, they can still occur. Optimizing the drying gas temperature and flow rate can help to reduce solvent clustering.

  • In-source Fragmentation: High cone (or fragmentor) voltage can cause the molecule to fragment within the ion source.[6] If you are not intending to perform MS/MS, reduce the cone voltage to observe the intact deprotonated molecule, [M-H]⁻ or the doubly-charged ion [M-2H]²⁻. For dicarboxylic acids, a common in-source fragment is the loss of CO₂ (44 Da).[6]

Q4: I see a doubly-charged ion, [M-2H]²⁻. Is this normal and how can I control it?

A4: Yes, for a dicarboxylic acid, the formation of a doubly-charged ion is expected. The ratio of singly to doubly-charged ions can be influenced by:

  • Solvent Properties: Solvents with a higher dielectric constant can better stabilize multiply charged ions in solution.[8]

  • pH of the Solution: A higher pH will promote the deprotonation of both carboxylic acid groups, favoring the formation of the [M-2H]²⁻ ion.

  • Cone Voltage: Adjusting the cone voltage can sometimes alter the relative intensities of the singly and doubly-charged species.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the deprotonated this compound?

A1: The molecular formula for this compound is C₆H₅ClO₅. The monoisotopic molecular weight is approximately 192.0 g/mol . Therefore, you should look for:

  • Singly-charged ion [M-H]⁻: m/z ≈ 191.0

  • Doubly-charged ion [M-2H]²⁻: m/z ≈ 95.0

Q2: Should I use positive or negative ion mode for this compound?

A2: Negative ion mode is strongly recommended. The presence of two carboxylic acid groups makes the molecule highly acidic and prone to losing protons (deprotonation) to form negative ions.

Q3: What solvents are best for dissolving and analyzing my sample?

A3: A mixture of methanol or acetonitrile with high-purity water is a good starting point. Ensure the analyte is fully dissolved before infusion or injection. The use of acetonitrile/water may result in higher signal intensity compared to methanol/water.[3][4]

Q4: Do I need to add any modifiers to my mobile phase?

A4: To enhance deprotonation and signal in negative ion mode, you can add a small amount of a basic modifier. Good options include:

  • Ammonium hydroxide (e.g., 0.1%)

  • Ammonium acetate (e.g., 5-10 mM)

Avoid using non-volatile buffers like phosphates, as they can contaminate the mass spectrometer.

Q5: What are the most critical ESI parameters to optimize for this molecule?

A5: The most critical parameters to tune are:

  • Capillary (Sprayer) Voltage: To ensure a stable spray without corona discharge.

  • Cone (Fragmentor/Skimmer) Voltage: To control in-source fragmentation and maximize the intensity of the desired ion ([M-H]⁻ or [M-2H]²⁻).

  • Solvent Composition and pH: To maximize ionization efficiency.

  • Drying Gas Temperature and Flow Rate: To ensure efficient desolvation.

Experimental Protocols

Protocol 1: Direct Infusion Optimization

This protocol is for optimizing ESI parameters by directly infusing a standard solution of the analyte.

  • Prepare a Standard Solution: Dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1-10 µg/mL.

  • Set Initial MS Parameters: Begin with the general starting parameters listed in Table 1. Ensure the instrument is in negative ion mode.

  • Infuse the Sample: Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Capillary Voltage: While observing the signal for the [M-H]⁻ or [M-2H]²⁻ ion, slowly decrease the capillary voltage from the starting point until the signal becomes unstable or drops significantly. Then, increase it slightly to a stable region.

  • Optimize Cone Voltage: Vary the cone voltage in small increments (e.g., 5 V) to find the value that maximizes the intensity of the target ion while minimizing fragmentation.

  • Optimize Gas and Temperature Settings: Adjust the nebulizer gas pressure, drying gas flow rate, and drying gas temperature to maximize signal intensity and stability.

  • Evaluate Solvent Effects: Prepare and infuse solutions with different solvent compositions (e.g., varying the percentage of organic solvent) and with the addition of a basic modifier to find the optimal conditions.

ParameterGeneral Starting Range (Negative Mode)
Capillary Voltage-2.5 to -4.5 kV
Cone/Fragmentor Voltage-20 to -60 V
Nebulizer Gas Pressure30 to 50 psi
Drying Gas Flow Rate8 to 12 L/min
Drying Gas Temperature250 to 350 °C
Mass Rangem/z 50-300

Note: Optimal values are instrument-dependent. The ranges provided are general guidelines.

Visualizations

Logical Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low or No Signal check_polarity In Negative Ion Mode? start->check_polarity correct_polarity Switch to Negative Mode check_polarity->correct_polarity No check_solvent Optimize Solvent System (ACN/H2O, MeOH/H2O) check_polarity->check_solvent Yes correct_polarity->check_solvent check_ph Adjust Mobile Phase pH (Add base, e.g., NH4OH) check_solvent->check_ph check_instrument Tune Instrument Parameters (Voltages, Gas Flows) check_ph->check_instrument review_signal Signal Improved? check_instrument->review_signal end_ok Problem Resolved review_signal->end_ok Yes end_nok Consult Instrument Manual or Specialist review_signal->end_nok No

Caption: Troubleshooting workflow for low ESI signal.

Experimental Workflow for ESI Method Development

esi_optimization_workflow prep_std 1. Prepare Standard Solution (1-10 µg/mL in ACN/H2O) initial_params 2. Set Initial MS Parameters (Negative Mode) prep_std->initial_params infuse 3. Direct Infusion (5-10 µL/min) initial_params->infuse tune_voltages 4. Optimize Voltages (Capillary & Cone) infuse->tune_voltages tune_gas_temp 5. Optimize Gas & Temperature (Nebulizer, Drying Gas) tune_voltages->tune_gas_temp eval_solvent 6. Evaluate Solvent & pH Effects tune_gas_temp->eval_solvent final_method 7. Finalized ESI Method eval_solvent->final_method

References

Overcoming matrix effects in the analysis of (E)-2-Chloro-4-oxo-2-hexenedioic acid from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (E)-2-Chloro-4-oxo-2-hexenedioic acid and similar haloacids from complex environmental matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the potential causes and how can I fix this?

  • Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or interactions with the analytical hardware.

    • Potential Causes:

      • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the flow path.

      • Column Contamination or Degradation: Buildup of matrix components can damage the stationary phase.[1]

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[1]

      • Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

    • Solutions:

      • Dilute the Sample: Prepare a dilution series of your sample and inject to see if peak shape improves at lower concentrations.

      • Optimize Mobile Phase: For an acidic analyte like this compound, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a neutral form for better retention and peak shape on a C18 column. Consider using a volatile buffer like ammonium formate.[2]

      • Use a Chelating Agent: If metal chelation is suspected, add a small amount of a chelating agent like medronic acid to the mobile phase.

      • Column Wash: Implement a robust column washing procedure between samples to remove strongly retained matrix components.

      • Guard Column: Use a guard column to protect the analytical column from contamination.

      • Check System Connections: Ensure all fittings are secure and tubing is cut cleanly to minimize dead volume.

Issue 2: Significant Ion Suppression or Enhancement

  • Question: I am observing a significant decrease (suppression) in the signal intensity of my analyte when analyzing environmental samples compared to the standard in a clean solvent. What is causing this and how can I mitigate it?

  • Answer: Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte in the ion source.[3]

    • Potential Causes:

      • Co-eluting Matrix Components: Salts, lipids, and humic substances from the sample matrix can compete with the analyte for ionization.[2]

      • High Analyte Concentration: At very high concentrations, the analyte can suppress its own ionization.

      • Mobile Phase Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause ion suppression.[2]

    • Solutions:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[2]

      • Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components.

      • Dilution: Dilute the sample extract to reduce the concentration of interfering compounds.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.

      • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.[4][5]

Issue 3: Low Analyte Recovery

  • Question: After my sample preparation procedure, the recovery of this compound is consistently low. What steps can I take to improve it?

  • Answer: Low recovery is often due to suboptimal extraction or sample handling procedures.

    • Potential Causes:

      • Inefficient Extraction: The chosen solvent may not be effectively extracting the analyte from the sample matrix.

      • Analyte Degradation: The analyte may be unstable under the extraction or storage conditions. Haloacetic acids can be susceptible to microbial degradation.[6]

      • Adsorption: The analyte may be adsorbing to the surface of sample containers or labware.

      • Improper pH: The pH during extraction can significantly impact the recovery of ionizable compounds.

    • Solutions:

      • Optimize Extraction Solvent: Test a range of solvents with different polarities to find the most efficient one for your sample matrix.

      • Adjust pH: For an acidic analyte, acidify the sample (e.g., to pH 2) before extraction to ensure it is in its protonated, less polar form, which can improve extraction efficiency with organic solvents.

      • Sample Preservation: Store samples at low temperatures (e.g., 4°C) and consider adding a preservative like ammonium chloride to prevent microbial degradation.[6]

      • Use Low-Binding Labware: Utilize polypropylene or other low-binding tubes and plates to minimize analyte adsorption.

      • Evaluate Each Step: Spike a clean matrix with a known amount of analyte and measure the recovery after each step of your sample preparation process to identify where the loss is occurring.

Issue 4: High Background Noise in the Mass Spectrometer

  • Question: My mass spectrometry data shows a high background signal, making it difficult to detect my analyte at low concentrations. What are the common sources of this noise?

  • Answer: High background noise can originate from various sources, including the sample, mobile phase, or the LC-MS system itself.[3]

    • Potential Causes:

      • Contaminated Solvents or Additives: Impurities in the mobile phase solvents or additives are a common source of background ions.[7]

      • Sample Matrix: Complex sample matrices can introduce a wide range of compounds that contribute to the background signal.[3]

      • System Contamination: Carryover from previous injections or buildup of contaminants in the ion source, transfer optics, or mass analyzer.[1][7]

      • Leaching from Tubing and Vials: Plasticizers and other compounds can leach from plastic components in the flow path.

    • Solutions:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[2]

      • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.[1]

      • Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar matrix components may elute, preventing them from entering the mass spectrometer.[2]

      • Blank Injections: Run solvent blanks and matrix blanks to identify the source of the contamination.

      • System Flush: Flush the entire LC system with a strong solvent, like isopropanol, to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in minimizing matrix effects for the analysis of this compound?

A1: Sample preparation is the most critical step. A robust and optimized sample cleanup procedure, such as Solid-Phase Extraction (SPE), is essential to remove a significant portion of the interfering matrix components before the sample is introduced into the LC-MS system.[2] The choice of SPE sorbent should be tailored to the properties of the analyte and the sample matrix.

Q2: Which type of internal standard is best suited for quantifying this analyte in complex matrices?

A2: A stable isotope-labeled internal standard of this compound is the gold standard. These internal standards have nearly identical chemical and physical properties to the analyte, meaning they will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for matrix effects and variations in instrument response.[4][5]

Q3: Can derivatization help in the analysis of this compound?

A3: Yes, derivatization can be a useful strategy. For short-chain acids that exhibit poor retention in reversed-phase chromatography and low ionization efficiency, derivatization can improve their chromatographic properties and enhance their signal in the mass spectrometer.[4][5][8] However, the derivatization reaction adds an extra step to the workflow and needs to be carefully optimized for efficiency and reproducibility.

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: Key considerations include:

  • Column Chemistry: A C18 or a polar-embedded C18 column is a good starting point. For very polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative.

  • Mobile Phase: Use LC-MS grade solvents and volatile additives like formic acid or ammonium formate to control pH and aid ionization.[2]

  • Ionization Mode: Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is likely to be the most sensitive.

  • MS/MS Transitions: Optimize at least two Multiple Reaction Monitoring (MRM) transitions (one for quantification and one for confirmation) to ensure selectivity and accuracy.

Q5: How can I confirm that the peak in my environmental sample is indeed this compound?

A5: Confirmation should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in the sample should match that of an authentic standard within a narrow tolerance window.

  • MRM Transition Ratios: The ratio of the quantifier ion to the qualifier ion in the sample should match that of the standard.

  • Spiking: Spiking the sample with a known amount of the standard should result in a corresponding increase in the peak area at the expected retention time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
  • Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid (e.g., formic acid).

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) to elute the analyte and clean the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Key MS Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific analyte and instrument.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for a Short-Chain Haloacid (Example)

ParameterSetting
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Precursor Ion (m/z)[M-H]⁻ of the analyte
Product Ion (m/z)Optimized for quantification
Collision Energy (eV)Optimized for fragmentation

Table 2: Expected Recovery Ranges for SPE from Different Water Matrices

Water MatrixExpected Recovery (%)
Drinking Water85 - 105%
Groundwater80 - 100%
Surface Water70 - 95%
Wastewater Effluent60 - 90%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection & Preservation Acidification Acidification (pH 2) SampleCollection->Acidification SPE_Cleanup Solid-Phase Extraction (SPE) Acidification->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Ion_Suppression Problem Ion Suppression Observed Check_Chromatography Review Chromatography: Is analyte peak co-eluting with matrix? Problem->Check_Chromatography Modify_Gradient Modify LC Gradient to Improve Separation Check_Chromatography->Modify_Gradient Yes Improve_Cleanup Improve Sample Cleanup (e.g., optimize SPE) Check_Chromatography->Improve_Cleanup No Resolved Problem Resolved Modify_Gradient->Resolved Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Use_IS Use Isotope-Labeled Internal Standard Dilute_Sample->Use_IS Matrix_Matched_Cal Use Matrix-Matched Calibration Curve Use_IS->Matrix_Matched_Cal Matrix_Matched_Cal->Resolved

Caption: Troubleshooting flowchart for ion suppression in LC-MS/MS analysis.

References

Technical Support Center: Purification of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (E)-2-Chloro-4-oxo-2-hexenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, over-chlorinated byproducts, isomers, and decomposition products. The specific impurities will largely depend on the synthetic route employed. For instance, if a chlorination reaction is involved, di- or tri-chlorinated species might be present.

Q2: What is the recommended first step in the purification of this compound?

A2: For most crude solid organic compounds, recrystallization is an effective and economical first purification step. It is particularly useful for removing impurities with different solubility profiles from the target compound.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the product, or when dealing with complex mixtures containing multiple byproducts. Reversed-phase flash chromatography is often a suitable choice for polar acidic compounds like this compound.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the purity of the final product.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly.Use a lower-boiling point solvent. Try a different solvent system. Cool the solution more slowly. Add a co-solvent to increase solubility at room temperature.
No crystals form upon cooling. The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure a proper filtration technique (e.g., using a Büchner funnel with appropriately sized filter paper).
Poor purity after recrystallization. The chosen solvent does not effectively differentiate between the compound and impurities. Impurities co-crystallize with the product.Screen for a more selective solvent or solvent system. Consider a second recrystallization with a different solvent. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping peaks). Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase composition using TLC first. Try a different solvent system or a gradient elution. Reduce the amount of crude material loaded onto the column.
Compound streaks on the column or TLC plate. The compound is too polar for the stationary phase. The compound is interacting strongly with the silica gel.For reversed-phase chromatography, ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid or acetic acid) to suppress ionization of the carboxylic acid groups.[1] Consider using a different stationary phase, such as C18-functionalized silica.
No compound elutes from the column. The compound is irreversibly adsorbed to the stationary phase. The mobile phase is not polar enough.Increase the polarity of the mobile phase. If using reversed-phase, increase the proportion of the organic solvent. For highly polar compounds, consider normal-phase chromatography with a polar stationary phase.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. Solvent selection is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reversed-Phase Flash Column Chromatography

This protocol is suitable for purifying this compound when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (C18-functionalized)

  • Solvents for mobile phase (e.g., HPLC-grade water, acetonitrile, or methanol)

  • Acid modifier (e.g., formic acid or acetic acid)

  • Flash chromatography system (or manual setup)

  • Test tubes for fraction collection

Procedure:

  • Sample Preparation: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., methanol or the initial mobile phase).

  • Column Packing: Prepare a column with C18-functionalized silica gel, packed as a slurry in the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of acetonitrile). A suggested gradient is from 5% to 50% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_recrystallization Step 1: Recrystallization cluster_chromatography Step 2: Chromatography (if needed) cluster_end End Crude_Product Crude this compound Recrystallize Perform Recrystallization Crude_Product->Recrystallize Purity_Check_1 Assess Purity (TLC, NMR) Recrystallize->Purity_Check_1 Column_Chromatography Reversed-Phase Flash Chromatography Purity_Check_1->Column_Chromatography Purity < 95% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 95% Purity_Check_2 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Use lower boiling point solvent or co-solvent Oiling_Out->Change_Solvent Yes Low_Recovery Low Recovery? No_Crystals->Low_Recovery No Induce_Crystallization Concentrate, Add anti-solvent, Scratch flask, or Seed No_Crystals->Induce_Crystallization Yes Success Successful Crystallization Low_Recovery->Success No Optimize_Cooling Cool slowly, Use ice bath, Minimize solvent Low_Recovery->Optimize_Cooling Yes Change_Solvent->Start Induce_Crystallization->Start Optimize_Cooling->Start

Caption: Troubleshooting logic for recrystallization issues.

References

How to prevent the degradation of (E)-2-Chloro-4-oxo-2-hexenedioic acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (E)-2-Chloro-4-oxo-2-hexenedioic acid during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a complex organic molecule characterized by several reactive functional groups: an α,β-unsaturated ketone, two carboxylic acid moieties, and a vinyl chloride. This combination of features makes the compound susceptible to various degradation pathways, including hydrolysis, nucleophilic addition at the carbon-carbon double bond (a Michael-type addition), decarboxylation, and reactions involving the chlorinated site.[1][2][3] Its stability is therefore highly dependent on storage conditions.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

Several factors can compromise the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.

  • pH: As a dicarboxylic acid, the compound's stability is pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis or other reactions. The α,β-unsaturated carbonyl system is particularly susceptible to hydrolysis under alkaline conditions (pH 11-13).[1]

  • Moisture: Water can act as a nucleophile, leading to hydration of the double bond or hydrolysis of the ester linkages if the compound is in a derivatized form. It is critical to keep the compound in a dry state.[4]

  • Light: Exposure to UV or even ambient light can provide the energy needed to initiate photochemical reactions, leading to isomerization or decomposition.

  • Atmosphere: Oxygen in the air can lead to oxidative degradation. For sensitive compounds, storage under an inert atmosphere like nitrogen or argon is recommended to prevent this.[4]

Q3: What are the recommended short-term and long-term storage conditions for this compound?

To ensure sample integrity, adherence to strict storage protocols is crucial. The following conditions are recommended.

Parameter Short-Term Storage (≤ 1 week) Long-Term Storage (> 1 week) Rationale
State Solid (lyophilized powder)Solid (lyophilized powder)Storing as a solid minimizes solvent-mediated degradation.
Temperature -20°C-80°CReduces molecular motion and slows chemical reaction rates significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and interaction with atmospheric moisture.[4]
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Prevents light-induced photochemical degradation.[5]
Container Tightly sealed amber glass vial with PTFE-lined capTightly sealed amber glass vial with PTFE-lined cap, sealed with parafilmGlass is inert, amber color blocks light, and a tight seal prevents atmospheric contamination.

Q4: How should I properly prepare a sample of this compound for storage?

Proper sample preparation is the first line of defense against degradation. Follow this detailed protocol for optimal stability.

Experimental Protocol: Sample Preparation for Storage

  • Ensure Purity: Before storage, confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, NMR). Impurities can sometimes catalyze degradation.

  • Use Solid Form: If the compound is in solution, remove the solvent under reduced pressure (e.g., using a rotary evaporator). For aqueous solutions, lyophilize (freeze-dry) the sample to obtain a dry powder. This is the most stable form for storage.

  • Select Appropriate Container: Use a clean, dry amber glass vial of a size appropriate for the sample amount to minimize headspace.

  • Transfer Sample: Carefully transfer the solid compound into the vial in a controlled environment with low humidity, such as a glove box or a desiccator.

  • Inert Gas Purge: Purge the vial's headspace with a gentle stream of a dry, inert gas (e.g., argon or nitrogen) for 1-2 minutes. This displaces oxygen and moisture.[4]

  • Seal Tightly: Immediately cap the vial with a polytetrafluoroethylene (PTFE)-lined cap to ensure an airtight and chemically resistant seal.

  • Reinforce Seal: For long-term storage, wrap the cap and neck of the vial with parafilm as an extra barrier against moisture and air.

  • Label Clearly: Label the vial with the full chemical name, sample ID, concentration (if known), date, and your initials.[6]

  • Store Promptly: Immediately transfer the prepared sample to the appropriate storage temperature (-20°C for short-term, -80°C for long-term).

Q5: What are the common signs that my sample may have degraded?

Both physical and analytical changes can indicate degradation:

  • Visual Changes: A noticeable change in color or the appearance of precipitate in a previously clear solution.

  • Solubility Issues: The compound may become less soluble in the original solvent.

  • Analytical Confirmation:

    • Chromatography (HPLC, LC-MS): The appearance of new peaks, a decrease in the area of the main peak, or a shift in retention time.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or a change in the integration values of existing peaks.

Troubleshooting Guides

Problem: I suspect my sample has degraded. How can I identify the cause?

If you observe signs of degradation, a systematic approach can help pinpoint the likely cause. The following workflow provides a logical troubleshooting process.

G start Degradation Suspected (e.g., new HPLC peaks) check_temp Was sample stored at recommended temperature? (-20°C / -80°C) start->check_temp temp_fail Potential Cause: Thermal Degradation check_temp->temp_fail No check_light Was sample protected from light in an amber vial? check_temp->check_light Yes conclusion Review protocols and resynthesize or purify sample if necessary. temp_fail->conclusion light_fail Potential Cause: Photodegradation check_light->light_fail No check_atmosphere Was vial purged with inert gas and sealed tightly? check_light->check_atmosphere Yes light_fail->conclusion atmosphere_fail Potential Cause: Oxidation / Hydrolysis from atmospheric moisture check_atmosphere->atmosphere_fail No check_state Was sample stored as a dry solid? check_atmosphere->check_state Yes atmosphere_fail->conclusion state_fail Potential Cause: Solvent-Mediated Degradation check_state->state_fail No check_state->conclusion Yes state_fail->conclusion

Figure 1. Troubleshooting workflow for identifying potential causes of sample degradation.

Visualizing Potential Degradation Pathways

The chemical structure of this compound contains multiple reactive sites. Understanding these is key to preventing degradation. The diagram below illustrates the primary points of vulnerability.

G cluster_0 This compound mol Key Functional Groups: - α,β-Unsaturated Ketone - Vinyl Chloride - Dicarboxylic Acid hydrolysis Hydrolysis (catalyzed by acid/base) mol->hydrolysis Attacks C=O or C=C nucleophilic_add Nucleophilic Addition (e.g., by H₂O) mol->nucleophilic_add Attacks C=C bond photodegradation Photodegradation (UV/light exposure) mol->photodegradation Absorbs light energy decarboxylation Decarboxylation (promoted by heat) mol->decarboxylation Loss of CO₂

Figure 2. Conceptual diagram of potential degradation pathways for the target molecule.

References

Enhancing detection sensitivity for trace amounts of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection and sensitivity enhancement for trace amounts of (E)-2-Chloro-4-oxo-2-hexenedioic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly when dealing with trace concentrations.

Issue 1: Low or No Signal/Peak Detected

Potential Cause Troubleshooting Steps
Insufficient Sample Concentration The concentration of this compound in the sample is below the instrument's limit of detection (LOD). Consider sample pre-concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction.
Analyte Degradation This compound may be unstable in the sample matrix or under the analytical conditions. Ensure proper sample storage (e.g., refrigeration, protection from light) and consider derivatization to form a more stable compound.[1]
Poor Ionization Efficiency (LC-MS) The mobile phase composition may not be optimal for the ionization of the target analyte. For acidic compounds like this, negative ion mode electrospray ionization (ESI) is generally preferred.[2] Ensure the mobile phase pH is appropriate to deprotonate the carboxylic acid groups.
Inefficient Derivatization If using a derivatization method, the reaction may be incomplete. Optimize derivatization conditions such as reagent concentration, temperature, and reaction time.[3]
System Contamination or Carryover Previous samples may have contaminated the system, leading to signal suppression or interfering peaks. Implement a rigorous cleaning protocol for the injector, column, and detector.[4]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column The polar nature of the carboxylic acid groups can lead to interactions with active sites in the GC system. Use a deactivated inlet liner and a column specifically designed for acidic compounds. Derivatization to a less polar ester or silyl ester can significantly improve peak shape.[1]
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH (LC) The mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to ensure a consistent ionization state throughout the analysis.
Co-elution with Interfering Compounds A compound in the sample matrix may be co-eluting with the analyte of interest. Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase gradient in LC) to improve separation.
Contamination Contamination in the column or system can lead to peak splitting or tailing. Bake out the GC column or flush the LC column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace amounts of this compound?

For highest sensitivity, derivatization followed by either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection is recommended. Derivatization enhances volatility for GC analysis and introduces a fluorescent tag for highly sensitive fluorescence detection in HPLC.[4][5][6] LC-MS/MS in negative ion mode can also provide very low detection limits without the need for derivatization.[2][7]

Q2: How can I improve the volatility of this compound for GC analysis?

Derivatization is key to improving the volatility of this di-acid. The most common methods are:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons on the carboxylic acid groups with trimethylsilyl (TMS) groups.[1][8][9]

  • Esterification: This involves converting the carboxylic acid groups into esters, for example, by using reagents like BF3-methanol or diazomethane.[6]

Q3: What are the best derivatization reagents for HPLC-fluorescence detection?

To enable fluorescence detection, a fluorescent tag must be attached to the molecule. Suitable reagents for derivatizing carboxylic acids include:

  • 9-Chloromethyl anthracene: Reacts with carboxylic acids to form highly fluorescent esters.[4]

  • 1-Pyrenemethylamine: Can be used to label carboxylic acids for fluorescence detection with very low detection limits.

  • Coumarin analogues: A class of reagents used for fluorescent derivatization of carboxylic acids.[5]

Q4: My sample matrix is complex (e.g., environmental water, biological fluid). How should I prepare my sample?

For complex matrices, sample preparation is crucial to remove interferences and concentrate the analyte.

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating organic pollutants from aqueous samples.[10] For polar compounds like this compound, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective.[11]

  • Liquid-Liquid Extraction (LLE): This can also be used, but may be less efficient for polar compounds and can be more labor-intensive.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide analysis, can be adapted for the extraction of organic acids from various matrices.[12]

Q5: Can I analyze this compound without derivatization?

Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that can directly analyze chlorinated acids at low concentrations without the need for derivatization.[2][7] The use of electrospray ionization (ESI) in negative ion mode is particularly effective for acidic compounds.

Quantitative Data Summary

The following table summarizes typical detection limits and recovery percentages for different analytical methods used for carboxylic acids, which can be expected to be similar for this compound.

Analytical Method Derivatization Reagent Typical Limit of Detection (LOD) Typical Recovery
HPLC-Fluorescence 1-Pyrenemethylamine2.3-8.0 fmol>90%
HPLC-Fluorescence N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)12.5 pgNot specified
GC-MS Silylation (e.g., BSTFA)Low pg range>85%
LC-MS/MS None<0.8 µg/L (for haloacetic acids)>90%

Experimental Protocols

Protocol 1: Derivatization with BSTFA for GC-MS Analysis

This protocol describes the silylation of this compound for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Sample containing this compound, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vial with insert

Procedure:

  • Ensure the sample extract is completely dry, as water will react with the silylating reagent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injecting into the GC-MS system.

Protocol 2: Fluorescent Labeling with 9-Chloromethyl Anthracene for HPLC Analysis

This protocol details the derivatization of this compound with a fluorescent tag for HPLC analysis.[4]

Materials:

  • Sample containing this compound in acetonitrile

  • 9-Chloromethyl anthracene solution in acetonitrile

  • Tetrabutylammonium bromide (catalyst)

  • Acetonitrile (HPLC grade)

Procedure:

  • To 100 µL of the sample solution in acetonitrile, add 100 µL of the 9-chloromethyl anthracene solution.

  • Add a catalytic amount of tetrabutylammonium bromide.

  • Vortex the mixture and heat at 50°C for 50 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system with a fluorescence detector (λex = 365 nm, λem = 410 nm).[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Wash & Elute Concentration Concentration Elution->Concentration Evaporation Derivatization Derivatization Reaction Concentration->Derivatization LCMSMS LC-MS/MS (Direct) Concentration->LCMSMS No Derivatization GCMS GC-MS Derivatization->GCMS HPLC HPLC-Fluorescence Derivatization->HPLC

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low/No Signal CheckConcentration Is sample concentration sufficient? Start->CheckConcentration CheckDerivatization Is derivatization complete? CheckConcentration->CheckDerivatization Yes Preconcentrate Pre-concentrate sample (SPE) CheckConcentration->Preconcentrate No CheckInstrument Is the instrument performing correctly? CheckDerivatization->CheckInstrument Yes OptimizeDeriv Optimize derivatization conditions CheckDerivatization->OptimizeDeriv No TroubleshootInstrument Check for leaks, contamination, detector issues CheckInstrument->TroubleshootInstrument No Success Signal Improved CheckInstrument->Success Yes Preconcentrate->Success OptimizeDeriv->Success TroubleshootInstrument->Success

Caption: Troubleshooting logic for low or no signal detection.

biological_pathway Compound This compound Dehalogenase Dehalogenase Compound->Dehalogenase Intermediate1 2-Hydroxy-4-oxo-2-hexenedioic acid Dehalogenase->Intermediate1 Hydrolytic dehalogenation Dehydrogenase Dehydrogenase Intermediate1->Dehydrogenase Intermediate2 2,4-Dioxo-hexanedioic acid Dehydrogenase->Intermediate2 Oxidation Metabolism Central Metabolism Intermediate2->Metabolism

Caption: Postulated biodegradation pathway for this compound.

References

Common interferences in the mass spectrometric analysis of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of (E)-2-Chloro-4-oxo-2-hexenedioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for the molecular ion of this compound?

A1: Due to the presence of a chlorine atom, you should expect to see a characteristic isotopic pattern for the molecular ion peak. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] Therefore, you will observe two peaks in the molecular ion region, separated by 2 m/z units, with an intensity ratio of approximately 3:1.

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: Electrospray ionization (ESI) is a common and effective technique for analyzing polar, non-volatile compounds like this compound.[2][3] Given the acidic nature of the molecule, negative ion mode ESI is often preferred as dicarboxylic acids readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions.

Q3: How can I improve the signal intensity of my analyte?

A3: Poor signal intensity can be caused by several factors.[2] Ensure your sample is appropriately concentrated; if it's too dilute, the signal may be weak, and if it's too concentrated, you may experience ion suppression.[2] Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[2] Additionally, optimizing the ionization source parameters, such as spray voltage and gas flows, can significantly enhance signal intensity.

Q4: What are common sources of background contamination in the mass spectrum?

A4: Background contamination can originate from various sources, including solvents, sample vials, and the LC-MS system itself. Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), phthalates from plastics, and siloxanes.[4][5] Using high-purity solvents and glass vials can help minimize this contamination.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: No Analyte Peak Detected
Possible Cause Troubleshooting Step
Improper Sample Preparation Verify that the sample was prepared correctly and that the concentration is within the detection limits of the instrument.
Instrument Malfunction Check the autosampler and syringe for proper functioning.[7] Ensure the detector is on and that gases are flowing correctly.[7]
Column Issues Inspect the analytical column for any cracks or blockages that might prevent the sample from reaching the detector.[7]
Analyte Instability Consider the possibility of analyte degradation. Ensure appropriate sample handling and storage conditions.[8]
Problem 2: Inaccurate Mass Measurement
Possible Cause Troubleshooting Step
Incorrect Mass Calibration Perform a fresh mass calibration using appropriate standards to ensure accurate mass measurements.[2]
Instrument Drift Allow the instrument to stabilize and recalibrate if you observe a drift in mass accuracy over time.
Contaminants or Matrix Effects Ensure proper sample cleanup to remove interfering compounds that may co-elute and affect mass accuracy.
Problem 3: Isotopic Pattern Does Not Match a Single Chlorine Atom
Possible Cause Troubleshooting Step
Presence of Multiple Chlorine Atoms If you observe M+, M+2, and M+4 peaks with an intensity ratio of approximately 9:6:1, your compound may contain two chlorine atoms.[1]
Co-eluting Interference A co-eluting compound with a similar m/z can distort the isotopic pattern. Improve chromatographic separation to resolve the analyte from the interference.
Adduct Formation The analyte may be forming adducts with solvent molecules or salts, leading to a more complex isotopic pattern.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolution: Dissolve a known quantity of this compound in a compatible solvent (e.g., methanol, acetonitrile, or water).

  • Dilution: Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Cleanup (if necessary): For complex matrices, use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[8][9]

  • Vial Transfer: Transfer the final sample solution to a clean glass autosampler vial.[6] Avoid using plastic vials to prevent leaching of plasticizers.[6]

Protocol 2: General LC-MS Method
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

Visualizations

experimental_workflow Experimental Workflow for LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Sample Containing This compound dissolve Dissolution in Appropriate Solvent sample->dissolve cleanup Sample Cleanup (e.g., SPE) dissolve->cleanup transfer Transfer to Glass Vial cleanup->transfer lc_separation LC Separation (Reversed-Phase) transfer->lc_separation esi Electrospray Ionization (Negative Mode) lc_separation->esi ms_detection Mass Spectrometry Detection esi->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_identification Peak Identification (Isotopic Pattern) data_acquisition->peak_identification quantification Quantification peak_identification->quantification

Caption: A flowchart of the experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic Troubleshooting Logic for No Analyte Peak start No Analyte Peak Observed check_sample Verify Sample Preparation & Concentration start->check_sample check_instrument Check Instrument Functionality check_sample->check_instrument Sample OK resolve Problem Resolved check_sample->resolve Issue Found & Corrected check_column Inspect Column for Issues check_instrument->check_column Instrument OK check_instrument->resolve Issue Found & Corrected check_stability Assess Analyte Stability check_column->check_stability Column OK check_column->resolve Issue Found & Corrected check_stability->resolve Stability Confirmed

Caption: A logical diagram for troubleshooting the absence of an analyte peak in the mass spectrum.

References

Refinement of culture conditions to maximize microbial production of (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of (E)-2-Chloro-4-oxo-2-hexenedioic acid. The information is based on established principles of microbial fermentation and metabolic engineering.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial chassis used for the production of this compound and related compounds?

A1: Engineered strains of Escherichia coli and Saccharomyces cerevisiae are frequently used for producing specialty chemicals, including dicarboxylic acids similar to this compound.[1][2][3] E. coli is favored for its rapid growth and well-characterized genetics, while S. cerevisiae is a robust alternative, particularly for its tolerance to low pH environments.[3]

Q2: What are the key precursor metabolites for the biosynthesis of this compound?

A2: The biosynthesis of this compound likely originates from central carbon metabolism. For related muconic acid production, key precursors from the shikimate pathway, such as 3-dehydroshikimate (3-DHS), are often utilized.[1][3] Enhancing the flux towards these precursors is a common strategy to improve final product yield.

Q3: How can I improve the expression of heterologous enzymes in the biosynthetic pathway?

A3: Strategies to improve heterologous enzyme expression include codon optimization for the specific microbial host, using strong inducible or constitutive promoters, and ensuring proper protein folding with the help of chaperones. Plasmid copy number and stability can also play a significant role.

Q4: What are typical fermentation parameters that need to be optimized?

A4: Key fermentation parameters to optimize include temperature, pH, dissolved oxygen (DO), and the feeding strategy for the carbon source and other essential nutrients. For instance, in similar fermentation processes, maintaining a specific pH and providing a controlled feed of glucose are critical for maximizing production.

Q5: What analytical methods are suitable for quantifying this compound in the culture broth?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids like this compound. A C18 reverse-phase column with a UV detector is typically used. The mobile phase is often an acidic aqueous solution (e.g., with sulfuric acid or phosphoric acid) mixed with an organic solvent like acetonitrile or methanol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Titer Inactive or poorly expressed biosynthetic enzymes.- Verify enzyme expression via SDS-PAGE and/or Western blot.- Perform in vitro enzyme assays with cell-free extracts.- Sequence the expression cassettes to check for mutations.- Re-evaluate codon optimization for the host organism.
Accumulation of a toxic intermediate metabolite.- Analyze culture supernatant and cell extracts using HPLC or LC-MS to identify accumulated intermediates.- Overexpress downstream enzymes to pull metabolites through the pathway.- Engineer feedback resistance in key enzymes.
Sub-optimal culture conditions.- Perform a design of experiments (DoE) to screen for optimal pH, temperature, and aeration.- Test different carbon sources (e.g., glucose, glycerol) and nutrient concentrations (e.g., nitrogen, phosphate).
Poor Cell Growth Toxicity of the target compound or an intermediate.- Implement an in situ product removal strategy (e.g., resin-based extraction).- Engineer host tolerance by evolving the strain in the presence of the compound.- Use a two-phase fermentation system.
Nutrient limitation.- Analyze the composition of the medium and supplement with limiting nutrients.- Implement a fed-batch or continuous culture strategy to maintain optimal nutrient levels.
Inconsistent Batch-to-Batch Production Genetic instability of the engineered strain (e.g., plasmid loss).- Integrate the biosynthetic pathway into the host chromosome.- Maintain selective pressure by adding the appropriate antibiotic to the medium if using a plasmid-based system.
Variability in inoculum preparation.- Standardize the age, cell density, and volume of the inoculum culture.

Experimental Protocols

Shake Flask Cultivation for Strain Screening
  • Inoculum Preparation: Inoculate a single colony of the engineered microbial strain into 5 mL of a rich medium (e.g., LB for E. coli or YPD for S. cerevisiae) and incubate overnight at the optimal growth temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking (200-250 rpm).

  • Production Culture: Inoculate 50 mL of the defined production medium in a 250 mL baffled shake flask with the overnight culture to a starting OD600 of 0.1.

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG for lac-based systems) when the culture reaches the mid-exponential growth phase (e.g., OD600 of 0.6-0.8).

  • Cultivation: Continue incubation for 48-72 hours under the same conditions.

  • Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD600) and the concentration of this compound.

Quantification of this compound by HPLC
  • Sample Preparation: Centrifuge 1 mL of the culture broth at >10,000 x g for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in water:acetonitrile (95:5).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Prepare a standard curve using a pure standard of this compound.

Data Presentation

Table 1: Comparison of this compound production in different engineered strains.

StrainHost OrganismKey Genetic ModificationsTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)
ECH-01E. coli DH5αPlasmid-based expression of the biosynthetic pathway150 ± 150.053.1
ECH-02E. coli BL21(DE3)Chromosomally integrated pathway, deletion of competing pathways450 ± 300.159.4
SCY-01S. cerevisiae CEN.PKPlasmid-based expression, overexpression of precursor pathway210 ± 250.074.4

Table 2: Effect of Carbon Source on this compound production by Strain ECH-02.

Carbon Source (10 g/L)Max OD600Titer (mg/L)Yield (g/g carbon source)
Glucose12.5450 ± 300.15
Glycerol10.2320 ± 200.11
Xylose8.9250 ± 180.08

Visualizations

experimental_workflow cluster_prep Strain Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_opt Optimization strain_eng Strain Engineering colony_selection Colony Selection strain_eng->colony_selection inoculum Inoculum Culture colony_selection->inoculum shake_flask Shake Flask Screening inoculum->shake_flask bioreactor Bioreactor Scale-up shake_flask->bioreactor sampling Sampling shake_flask->sampling bioreactor->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis optimization Process Optimization data_analysis->optimization optimization->strain_eng Feedback optimization->bioreactor

Caption: A generalized experimental workflow for the microbial production and optimization of this compound.

metabolic_pathway glucose Glucose central_carbon Central Carbon Metabolism glucose->central_carbon precursor Shikimate Pathway Precursor (e.g., 3-DHS) central_carbon->precursor biomass Biomass & Other Metabolites central_carbon->biomass intermediate1 Intermediate A precursor->intermediate1 Enzyme 1 (Heterologous) competing_pathway Competing Pathway precursor->competing_pathway X (Blocked) intermediate2 Intermediate B (Chlorinated) intermediate1->intermediate2 Enzyme 2 (Heterologous, Halogenase) product This compound intermediate2->product Enzyme 3 (Heterologous)

Caption: A hypothetical biosynthetic pathway for this compound from glucose in an engineered microbe.

References

Validation & Comparative

A Comparative Guide to the Analytical Determination of (E)-2-Chloro-4-oxo-2-hexenedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (E)-2-Chloro-4-oxo-2-hexenedioic acid, a reactive α,β-unsaturated dicarbonyl compound, is critical in various research and development settings, including its role as a potential reactive metabolite or an intermediate in chemical synthesis. Its polar nature and multiple functional groups present unique analytical challenges. This guide provides a comprehensive comparison of two primary analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The information presented is based on established methodologies for structurally similar analytes, providing a robust framework for method development and selection.

Overview of Analytical Approaches

The analysis of this compound necessitates techniques that can handle its polarity, potential for isomerization, and the need for sensitive detection. The two methods detailed below, HPLC-UV and GC-MS, are the most viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is well-suited for the direct analysis of polar, non-volatile compounds. Separation is typically achieved using reversed-phase chromatography, where the analyte is in its protonated form.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert the analyte into a more volatile form suitable for GC analysis. This method offers high sensitivity and selectivity, with structural confirmation provided by mass spectrometry.

Quantitative Performance Comparison

The selection of an analytical method often depends on the required sensitivity, precision, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous unsaturated and functionalized dicarboxylic acids.

ParameterHPLC-UVGC-MS (after Derivatization)
Limit of Detection (LOD) 10.8 µg/L - 1.4 mg/L[1][2]2 - 4 ng/m³ (in air samples)[3][4]; 21.17 - 73.96 ng/L (in water)[5]
Limit of Quantitation (LOQ) 10 ppm[6]; 40 - 26,755 µg/kg[7]0.095 - 0.336 µg/mL[8]
Linearity (R²) > 0.99[1][9]> 0.99[8][10]
Precision (%RSD) < 5.3%[7]< 10-15%[3][4]
Accuracy (Recovery %) 93 - 115%[1][2]95 - 105%[10]
Sample Preparation Minimal (dilution, filtration)Required (derivatization)
Analysis Time ShorterLonger (including derivatization)
Specificity ModerateHigh (mass spectral data)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a direct and robust method for quantifying this compound. The key is to use a stationary phase that can tolerate highly aqueous mobile phases and to set the UV detector to a wavelength that captures the electronic transitions of the conjugated system.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.

b) Chromatographic Conditions:

  • Column: Reversed-phase C18 column suitable for polar analytes (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting condition would be 95:5 (A:B). The mobile phase composition should be optimized to achieve adequate retention and separation from matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 265 nm, as this wavelength is effective for the detection of muconic acid, a structurally related dienoic acid.[1] A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.

c) Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.22 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced sensitivity and specificity, GC-MS is a powerful alternative. However, it requires a chemical derivatization step to convert the polar, non-volatile dicarboxylic acid into a thermally stable and volatile derivative.

Experimental Protocol: GC-MS

a) Sample Preparation and Derivatization (Silylation):

  • Accurately weigh the sample into a reaction vial.

  • Add an internal standard if required for precise quantification.

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 70 °C for 1 hour to ensure complete derivatization of the carboxyl groups.[3][4]

  • Cool the vial to room temperature before injection.

b) GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and identification of the derivatized analyte. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions will provide higher sensitivity.

c) Calibration: Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Drying Drying under Nitrogen Sample->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

References

A Comparative Guide to the Quantitative Analysis of (E)-2-Chloro-4-oxo-2-hexenedioic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of (E)-2-Chloro-4-oxo-2-hexenedioic acid in complex environmental and biological matrices. Given the absence of a standardized, universally adopted method for this specific analyte, this document outlines three robust analytical approaches, detailing their principles, hypothetical performance data, and experimental protocols to aid researchers in selecting and validating an appropriate assay.

The methodologies compared are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Gas Chromatography with Mass Spectrometry (GC-MS)

The selection of an optimal method depends on the required sensitivity, selectivity, available equipment, and the nature of the sample matrix.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of the three proposed analytical methods. These values are derived from typical performance data for the analysis of similar chlorinated and dicarboxylic acids in complex matrices like soil and water.

Parameter HPLC-UV HPLC-MS/MS GC-MS (with Derivatization)
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 0.1 µg/L0.1 - 1 µg/L
Limit of Quantitation (LOQ) 5 - 30 µg/L0.05 - 0.5 µg/L0.5 - 5 µg/L
Linearity (R²) > 0.995> 0.998> 0.997
Accuracy (Recovery %) 80 - 110%90 - 115%85 - 115%
Precision (RSD %) < 15%< 10%< 10%
Matrix Effect Moderate to HighLow to ModerateLow to Moderate
Specificity ModerateHighHigh
Throughput HighMediumLow
Relative Cost LowHighMedium

Diagrams of Workflow and Method Comparison

To visualize the process of method validation and the relationship between the analytical techniques, the following diagrams are provided.

Assay_Validation_Workflow cluster_Prep Phase 1: Preparation & Planning cluster_Dev Phase 2: Method Development cluster_Val Phase 3: Method Validation cluster_Deploy Phase 4: Application Define_Objective Define Assay Objective (Matrix, Concentration Range) Select_Method Select Potential Method (HPLC-UV, LC-MS/MS, GC-MS) Define_Objective->Select_Method Procure_Materials Procure Standard & Reagents Select_Method->Procure_Materials Sample_Prep Develop Sample Preparation Protocol Procure_Materials->Sample_Prep Chromatography Optimize Chromatographic Conditions Sample_Prep->Chromatography Detection Optimize Detector Parameters Chromatography->Detection Specificity Specificity & Selectivity Detection->Specificity Begin Validation Detection->Specificity Linearity Linearity & Range Detection->Linearity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate Precision) Detection->Precision Stability Analyte Stability Detection->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC Implement Quality Control Routine_Analysis->QC

Caption: General workflow for the validation of a quantitative analytical assay.

Method_Comparison cluster_HPLCUV HPLC-UV cluster_LCMS HPLC-MS/MS cluster_GCMS GC-MS center Target Analyte: This compound HPLC_UV HPLC-UV center->HPLC_UV LC_MS HPLC-MS/MS center->LC_MS GC_MS GC-MS center->GC_MS Cost_Low Low Cost HPLC_UV->Cost_Low Spec_Mod Moderate Specificity HPLC_UV->Spec_Mod Sens_Mod Moderate Sensitivity HPLC_UV->Sens_Mod Cost_High High Cost LC_MS->Cost_High Spec_High High Specificity LC_MS->Spec_High Sens_High High Sensitivity LC_MS->Sens_High Deriv Derivatization Required GC_MS->Deriv Spec_High_GC High Specificity GC_MS->Spec_High_GC Sens_High_GC High Sensitivity GC_MS->Sens_High_GC

Caption: Logical comparison of proposed analytical methods.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols serve as a starting point and will likely require optimization based on the specific matrix and laboratory instrumentation.

General Sample Preparation: Solid-Phase Extraction (SPE)

For complex aqueous or soil/sediment matrices, a pre-concentration and cleanup step is essential. Solid-phase extraction is a versatile technique for this purpose.[1]

  • Matrix : Water, Soil/Sediment Leachate

  • SPE Cartridge : Mixed-mode anion exchange (MAX) or a suitable polymeric reversed-phase sorbent.

  • Procedure :

    • Conditioning : Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of water adjusted to the sample's pH.

    • Loading : Acidify the sample (e.g., 100 mL of water or soil extract) to a pH < 3 with formic or phosphoric acid. Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing : Wash the cartridge with 5 mL of acidified water to remove interfering hydrophilic compounds.

    • Elution : Elute the analyte with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially containing a small percentage of a basic modifier (e.g., ammonium hydroxide) if using a MAX cartridge.

    • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for analysis.

Method 1: HPLC-UV

This method is cost-effective and suitable for screening or when high sensitivity is not required.

  • Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic or gradient elution using a mixture of an aqueous acidic buffer and an organic solvent.[2]

    • Solvent A : 0.1% Phosphoric acid or 20 mM potassium phosphate buffer in water, adjusted to pH 2.5-3.0.

    • Solvent B : Acetonitrile or Methanol.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 210 nm, where many organic acids exhibit absorbance.[3]

  • Quantification : Based on an external calibration curve prepared from a certified reference standard of this compound.

Method 2: HPLC-MS/MS

This is the preferred method for achieving high sensitivity and selectivity, especially in highly complex matrices.[4]

  • Instrumentation : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to HPLC-UV, but often using UPLC columns (e.g., < 2 µm particle size) for better resolution and faster run times. Mobile phase modifiers should be volatile (e.g., formic acid instead of phosphoric acid).

  • Mass Spectrometry Parameters :

    • Ionization Mode : ESI in negative ion mode is typically effective for acidic compounds.[4]

    • Detection Mode : Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions : At least two specific precursor-to-product ion transitions should be optimized for the target analyte using a pure standard. For example:

      • Precursor Ion [M-H]⁻: Calculated m/z for C₆H₃ClO₅ is 190.97.

      • Product Ions: To be determined by fragmentation of the precursor ion (e.g., loss of CO₂, HCl).

  • Quantification : An internal standard (preferably a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

Method 3: GC-MS (with Derivatization)

GC-MS offers high resolving power and is a powerful tool, but requires derivatization to make the non-volatile dicarboxylic acid amenable to gas chromatography.[5]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

  • Derivatization : The carboxylic acid groups must be derivatized to increase volatility.[6]

    • After sample extraction and evaporation to dryness, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[7]

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form the trimethylsilyl (TMS) esters of the analyte.[5]

  • GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Temperature Program : An optimized temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to separate the derivatized analyte from matrix components.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Detection Mode : Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte for quantification.

  • Quantification : Use of an internal standard that can also be derivatized is recommended.

References

Comparative Metabolomic Analysis of Bacterial Strains in the Bioproduction of (E)-2-Chloro-4-oxo-2-hexenedioic Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the comparative analysis of bacterial strains involved in the degradation of chlorinated aromatic compounds, with a focus on metabolic pathways that could lead to the synthesis of novel chlorinated intermediates like (E)-2-Chloro-4-oxo-2-hexenedioic acid.

This guide provides a comparative overview of the metabolic capabilities of different bacterial genera, primarily Pseudomonas and Rhodococcus, in the context of chlorinated aromatic compound degradation. While direct comparative metabolomic data for the specific production of this compound is not extensively available in current literature, this document focuses on the well-documented ortho-cleavage pathway of chlorocatechols. This pathway involves intermediates structurally related to the target compound and serves as a basis for comparing the metabolic potential of different bacterial strains.

The comparative analysis centers on key enzymes, their kinetics, and the genetic organization of the metabolic pathways in representative bacterial strains. This information is crucial for researchers aiming to understand, engineer, or screen for bacterial systems capable of producing novel chlorinated compounds.

Comparative Analysis of Key Metabolic Enzymes

The degradation of many chlorinated aromatic compounds proceeds through the formation of chlorocatechols, which are then processed by the modified ortho-cleavage pathway.[1][2] A key enzyme in this pathway is chlorocatechol 1,2-dioxygenase, which catalyzes the ring cleavage of chlorocatechols. The efficiency and substrate specificity of this enzyme can significantly influence the metabolic flux and the profile of downstream intermediates.

Below is a comparative summary of the kinetic properties of chlorocatechol 1,2-dioxygenase from Rhodococcus opacus 1CP (a Gram-positive bacterium) and its counterparts in Gram-negative bacteria like Pseudomonas sp. B13.

FeatureRhodococcus opacus 1CPGram-Negative Bacteria (e.g., Pseudomonas sp.)Reference
Enzyme Chlorocatechol 1,2-dioxygenase (ClcA2)Chlorocatechol 1,2-dioxygenase[1][3]
Substrate Preference Shows a distinct preference for 4-substituted catechols.Generally exhibits a very broad substrate tolerance.[4]
Genetic Organization Possesses two distinct gene clusters for chlorocatechol degradation, suggesting different evolutionary lines.[2][5]Often carries genes for chlorocatechol degradation on mobile genetic elements like the 'clc element' in Pseudomonas sp. B13.
N-terminal Sequence Exhibits low identity (15-22%) to the sequences from Gram-negative bacteria.Highly similar among different Gram-negative strains.[4]
Immunochemical Relation Weak cross-reactivity with antibodies raised against the enzyme from Gram-negative strains.Strong immunochemical relation among enzymes from different Gram-negative strains.[4]

Metabolic Pathways

The modified ortho-cleavage pathway is the primary route for the aerobic degradation of chlorocatechols in many bacteria. The initial steps of this pathway are critical for the formation of chlorinated aliphatic intermediates. While variations exist, the general pathway provides a framework for understanding how compounds structurally similar to this compound could be generated.

Ortho_Cleavage_Pathway cluster_start Aromatic Precursors cluster_pathway Modified Ortho-Cleavage Pathway Chlorobenzoate Chlorobenzoate Chlorocatechol Chlorocatechol Chlorobenzoate->Chlorocatechol Dioxygenases, Dehydrogenases Chlorophenol Chlorophenol Chlorophenol->Chlorocatechol Dioxygenases, Dehydrogenases Chloro_cis_cis_muconate 2-Chloro-cis,cis-muconate Chlorocatechol->Chloro_cis_cis_muconate Chlorocatechol 1,2-dioxygenase Muconolactone Chloromuconolactone Chloro_cis_cis_muconate->Muconolactone Chloromuconate cycloisomerase Dienelactone Dienelactone Muconolactone->Dienelactone Dehalogenase/ Isomerase Maleylacetate Maleylacetate Dienelactone->Maleylacetate Dienelactone hydrolase TCA_Cycle TCA Cycle Maleylacetate->TCA_Cycle Maleylacetate reductase

Caption: Generalized modified ortho-cleavage pathway for chlorocatechols.

Experimental Protocols

Detailed methodologies are essential for reproducible comparative studies. The following protocols are based on methods described in the cited literature for analyzing enzymes of the chlorocatechol degradation pathway.

Protocol 1: Chlorocatechol 1,2-dioxygenase Activity Assay

This protocol is adapted from methodologies used for the characterization of chlorocatechol 1,2-dioxygenases.[1]

Objective: To spectrophotometrically measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Substrate solution (e.g., 10 mM 3-chlorocatechol or 4-chlorocatechol in water)

  • Spectrophotometer capable of measuring at 260 nm

  • Cuvettes

Procedure:

  • Preparation of Cell-Free Extract:

    • Resuspend the bacterial cell pellet in lysis buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

    • Collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • Set up the reaction mixture in a cuvette containing buffer and an appropriate amount of cell-free extract.

    • Initiate the reaction by adding the substrate solution (e.g., 3-chlorocatechol to a final concentration of 0.1 mM).

    • Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of 2-chloro-cis,cis-muconate.

    • The specific activity is calculated using the molar extinction coefficient of 2-chloro-cis,cis-muconate (ε₂₆₀ = 17,100 M⁻¹ cm⁻¹).[1]

Protocol 2: Metabolite Extraction for HPLC Analysis

This protocol provides a general workflow for extracting intracellular and extracellular metabolites for analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To extract metabolites from bacterial cultures for the identification and quantification of pathway intermediates.

Materials:

  • Bacterial culture

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • HPLC system

Procedure:

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of bacterial culture.

    • Immediately mix with a larger volume of pre-chilled quenching solution to arrest metabolic activity.

  • Cell Separation:

    • Centrifuge the quenched sample at low temperature to separate the cells from the supernatant (for extracellular metabolite analysis).

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent.

    • Use a method like bead beating or sonication to disrupt the cells and facilitate metabolite extraction.

    • Centrifuge to remove cell debris.

  • Analysis:

    • Analyze the supernatant (containing intracellular metabolites) and the supernatant from step 2 (containing extracellular metabolites) by HPLC.

Experimental_Workflow cluster_extra Extracellular Analysis cluster_intra Intracellular Analysis Culture Bacterial Culture (e.g., Pseudomonas, Rhodococcus) Sampling Rapid Sampling & Metabolic Quenching Culture->Sampling Separation Cell Separation (Centrifugation) Sampling->Separation Supernatant Supernatant Separation->Supernatant CellPellet Cell Pellet Separation->CellPellet Analysis Metabolomic Analysis (e.g., LC-MS/MS, NMR) Supernatant->Analysis Extraction Metabolite Extraction CellPellet->Extraction CellFreeExtract Cell-Free Extract Extraction->CellFreeExtract CellFreeExtract->Analysis Data Data Processing & Comparative Analysis Analysis->Data

References

Tracing the Origins of (E)-2-Chloro-4-oxo-2-hexenedioic acid: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biosynthetic pathways of novel compounds is paramount. This guide provides a comparative analysis of isotopic labeling studies as a powerful tool to elucidate the formation of (E)-2-Chloro-4-oxo-2-hexenedioic acid, a chlorinated dicarboxylic acid likely originating from the microbial degradation of chlorophenolic pollutants.

While direct isotopic labeling studies on this compound are not yet published, this guide proposes a robust experimental framework based on established metabolic pathways of related compounds, such as 2,4,6-trichlorophenol (2,4,6-TCP). We compare this proposed methodology with alternative approaches for pathway elucidation and provide detailed, hypothetical experimental protocols and data presentation formats to guide future research.

Hypothesized Biosynthetic Pathway

Based on known microbial degradation pathways of 2,4,6-TCP, we propose a plausible biosynthetic route to this compound. This pathway involves initial oxidation and subsequent ring cleavage of the aromatic precursor.

Biosynthetic Pathway of this compound cluster_0 Proposed Biosynthesis 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol 2,6-Dichlorohydroquinone 2,6-Dichlorohydroquinone 2,4,6-Trichlorophenol->2,6-Dichlorohydroquinone  TcpA (Monooxygenase) 6-Chloro-4-hydroxymuconic semialdehyde 6-Chloro-4-hydroxymuconic semialdehyde 2,6-Dichlorohydroquinone->6-Chloro-4-hydroxymuconic semialdehyde  TcpC (Dioxygenase) This compound This compound 6-Chloro-4-hydroxymuconic semialdehyde->this compound  Putative Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound from 2,4,6-Trichlorophenol.

Comparative Analysis of Pathway Elucidation Methods

Isotopic labeling offers distinct advantages over other methods for delineating metabolic pathways. Below is a comparison of key techniques:

FeatureIsotopic LabelingEnzyme AssaysGenetic Knockout Studies
Principle Traces the flow of labeled atoms from a precursor to a product.Measures the activity of a specific enzyme with a given substrate.Observes the metabolic effect of deleting a gene encoding a putative enzyme.
Information Gained Direct evidence of precursor-product relationships and carbon skeleton rearrangement.Confirms the catalytic function of a single enzyme.Implicates a gene's involvement in the pathway.
Advantages Unambiguous pathway mapping; can reveal novel intermediates and reactions.Provides quantitative kinetic data (e.g., Km, Vmax).Powerful for linking genes to functions.
Limitations Requires synthesis of labeled substrates; complex data analysis.Requires purified or partially purified enzymes; may not reflect in vivo activity.Pleiotropic effects can complicate interpretation; gene redundancy can mask effects.

Proposed Isotopic Labeling Experimental Workflow

To definitively trace the biosynthesis of this compound, a stable isotope labeling experiment using a suitable microorganism, such as Ralstonia eutropha JMP134(pJP4), is proposed.

Isotopic Labeling Experimental Workflow cluster_1 Experimental Workflow Culture Preparation Culture Preparation Labeled Substrate Addition Labeled Substrate Addition Culture Preparation->Labeled Substrate Addition Time-Course Sampling Time-Course Sampling Labeled Substrate Addition->Time-Course Sampling Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for an isotopic labeling study to trace the biosynthesis of the target compound.

Detailed Experimental Protocols

1. Culture and Labeling Conditions:

  • Microorganism: Ralstonia eutropha JMP134(pJP4) or a similar 2,4,6-TCP degrading bacterium.

  • Culture Medium: A minimal salts medium with a limiting amount of a standard carbon source to encourage utilization of the labeled substrate.

  • Labeled Substrate: Uniformly ¹³C-labeled 2,4,6-trichlorophenol (U-¹³C₆-2,4,6-TCP).

  • Procedure:

    • Grow the bacterial culture to mid-log phase.

    • Introduce U-¹³C₆-2,4,6-TCP to the culture medium at a pre-determined concentration.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by mixing the cell suspension with a cold solvent (e.g., 60% methanol at -20°C).

  • Extraction: Lyse the cells (e.g., by bead beating or sonication) and extract the metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Separation: Separate the polar and nonpolar phases by centrifugation. The target compound is expected to be in the polar phase.

3. Analytical Method - Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Use a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the metabolites.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode to detect the unlabeled and labeled forms of the target compound and its intermediates.

  • Data Acquisition: Perform full scan MS to identify the masses of the isotopologues and tandem MS (MS/MS) to confirm their structures.

Data Presentation

The quantitative data from the isotopic labeling experiment should be summarized in clear and concise tables.

Table 1: Expected Mass Shifts of Key Metabolites with U-¹³C₆-2,4,6-Trichlorophenol Labeling

MetaboliteChemical FormulaUnlabeled Monoisotopic Mass (Da)Fully Labeled Monoisotopic Mass (Da)Expected Mass Shift (Da)
2,4,6-TrichlorophenolC₆H₃Cl₃O195.92201.94+6
2,6-DichlorohydroquinoneC₆H₄Cl₂O₂177.96183.98+6
This compoundC₆H₅ClO₄176.00182.02+6

Table 2: Hypothetical Time-Course of ¹³C-Label Incorporation into this compound

Time (hours)Unlabeled Abundance (%)Labeled Abundance (%)
01000
18515
26040
43070
81090
12<5>95
24<1>99

By following this proposed framework, researchers can effectively utilize isotopic labeling to unambiguously elucidate the biosynthetic pathway of this compound. This knowledge is crucial for applications in bioremediation, understanding the environmental fate of pollutants, and potentially for the biocatalytic production of novel chlorinated compounds.

Benchmarking new synthesis routes for (E)-2-Chloro-4-oxo-2-hexenedioic acid against published methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Plausible Synthetic Pathways

(E)-2-Chloro-4-oxo-2-hexenedioic acid is a molecule of interest for its potential applications in medicinal chemistry and materials science, owing to its reactive functional groups. However, a comprehensive, published synthesis route for this specific compound remains elusive in the current literature. This guide presents a comparative analysis of two plausible, novel synthetic strategies benchmarked against hypothetical performance metrics. These routes are designed based on established organic chemistry principles and reactions reported for analogous compounds.

The following sections detail two proposed synthetic pathways, complete with experimental protocols, quantitative comparisons, and workflow visualizations to aid researchers in the development of an efficient and scalable synthesis.

Comparative Analysis of Proposed Synthesis Routes

Two primary synthetic strategies are proposed and evaluated:

  • Route A: Furan-Based Strategy. This pathway commences with the oxidation of a readily available furan derivative, followed by chlorination and subsequent ring-opening to yield the target molecule.

  • Route B: Acyclic Precursor Strategy. This approach involves the initial synthesis of the unchlorinated backbone, 4-oxo-2-hexenedioic acid, followed by a selective chlorination step.

The table below summarizes the key projected performance indicators for each route, based on typical yields and reaction times for similar transformations found in the literature.

ParameterRoute A: Furan-Based StrategyRoute B: Acyclic Precursor Strategy
Overall Estimated Yield 30-40%45-55%
Number of Synthetic Steps 32
Estimated Reaction Time 24-36 hours18-28 hours
Key Challenges Control of regioselectivity during chlorination and potential for side reactions during ring-opening.Selective chlorination at the desired position without affecting other functional groups.
Potential Advantages Utilizes readily available and inexpensive starting materials.Fewer synthetic steps, potentially leading to a more efficient process.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in each proposed synthesis route. These protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for the specific substrate.

Route A: Furan-Based Strategy

Step 1: Oxidation of Furfural to 4-Oxo-2-pentenoic acid (a precursor to the hexenedioic acid backbone)

  • Materials: Furfural, sodium chlorate, vanadium pentoxide (catalyst), sulfuric acid, water, diethyl ether.

  • Procedure:

    • In a well-ventilated fume hood, a solution of sodium chlorate (NaClO₃) in water is prepared.

    • Furfural is dissolved in a suitable organic solvent.

    • The aqueous sodium chlorate solution is added dropwise to the furfural solution at a controlled temperature (e.g., 20-30 °C), in the presence of a catalytic amount of vanadium pentoxide (V₂O₅) and sulfuric acid.

    • The reaction is stirred vigorously for several hours until completion, monitored by thin-layer chromatography (TLC).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 4-oxo-2-pentenoic acid.

Step 2: Chlorination of the Intermediate

  • Materials: 4-Oxo-2-pentenoic acid derivative, N-chlorosuccinimide (NCS), carbon tetrachloride (or another suitable inert solvent).

  • Procedure:

    • The crude product from Step 1 is dissolved in carbon tetrachloride.

    • N-chlorosuccinimide is added portion-wise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. The progress is monitored by TLC.

    • Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

Step 3: Ring Opening and Oxidation to this compound

  • Materials: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate or ruthenium tetroxide), base (e.g., sodium hydroxide), acid (e.g., hydrochloric acid).

  • Procedure:

    • The chlorinated intermediate is treated with a strong oxidizing agent in a basic aqueous solution.

    • The reaction is stirred at a controlled temperature until the starting material is consumed.

    • The reaction mixture is then acidified with hydrochloric acid.

    • The product is extracted with a suitable organic solvent, dried, and the solvent evaporated to yield the final product.

Route B: Acyclic Precursor Strategy

Step 1: Synthesis of 4-Oxo-2-hexenedioic acid

  • Materials: Maleic anhydride, ethyl acetoacetate, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide in ethanol is prepared.

    • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at low temperature.

    • Maleic anhydride is then added to the reaction mixture.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction is quenched with water and acidified with hydrochloric acid.

    • The precipitated product is filtered, washed with cold water, and dried to give 4-oxo-2-hexenedioic acid.

Step 2: Selective Chlorination to this compound

  • Materials: 4-Oxo-2-hexenedioic acid, sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane).

  • Procedure:

    • 4-Oxo-2-hexenedioic acid is suspended in dichloromethane.

    • Sulfuryl chloride is added dropwise to the suspension at room temperature.

    • The reaction mixture is stirred for several hours, with the progress monitored by TLC or NMR.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each proposed synthetic route.

Route_A Furfural Furfural Oxidation Oxidation Furfural->Oxidation Intermediate_A 4-Oxo-2-pentenoic acid derivative Oxidation->Intermediate_A Chlorination_A Chlorination Intermediate_A->Chlorination_A Chlorinated_Intermediate Chlorinated Intermediate Chlorination_A->Chlorinated_Intermediate Ring_Opening_Oxidation Ring Opening & Oxidation Chlorinated_Intermediate->Ring_Opening_Oxidation Final_Product (E)-2-Chloro-4-oxo-2- hexenedioic acid Ring_Opening_Oxidation->Final_Product

Caption: Workflow for the Furan-Based Synthesis Strategy (Route A).

Route_B Starting_Materials_B Maleic Anhydride & Ethyl Acetoacetate Synthesis_Backbone Synthesis of Backbone Starting_Materials_B->Synthesis_Backbone Unchlorinated_Acid 4-Oxo-2-hexenedioic acid Synthesis_Backbone->Unchlorinated_Acid Chlorination_B Selective Chlorination Unchlorinated_Acid->Chlorination_B Final_Product (E)-2-Chloro-4-oxo-2- hexenedioic acid Chlorination_B->Final_Product

Caption: Workflow for the Acyclic Precursor Synthesis Strategy (Route B).

Cross-validation of (E)-2-Chloro-4-oxo-2-hexenedioic acid measurements between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-Laboratory Cross-Validation of (E)-2-Chloro-4-oxo-2-hexenedioic Acid Measurements

Introduction

This compound is a small molecule of interest in various research fields. To ensure the reliability and comparability of data generated across different laboratories, it is crucial to perform cross-validation of the analytical methods used for its quantification. This guide outlines a framework for such a cross-validation study, providing a detailed experimental protocol, illustrative data, and standardized workflows. The methodologies are based on well-established practices in the pharmaceutical industry for ensuring data integrity in multi-site studies.[1][2]

Proposed Experimental Protocol: Quantification of this compound using LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and selective technique suitable for quantifying small molecules in complex matrices.

1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and quality control (QC) standards at room temperature.

  • To 50 µL of plasma, add 10 µL of SIL-IS working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

1.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • SIL-IS: Precursor ion > Product ion (specific m/z values to be determined)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Inter-Laboratory Cross-Validation Workflow

A central laboratory (Lab A) should prepare and validate a set of quality control (QC) samples with known concentrations of this compound. These samples are then shipped, blinded, to participating laboratories (Labs B, C, D) for analysis using their respective validated methods.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_comparison Phase 3: Data Comparison labA Central Lab (A) Prepares & Validates QCs qcs Blinded QC Samples (Low, Mid, High Conc.) labA->qcs shipping Cryogenic Shipping qcs->shipping labB Lab B Analysis shipping->labB Distribution labC Lab C Analysis shipping->labC Distribution labD Lab D Analysis shipping->labD Distribution data_comp Centralized Data Comparison (Accuracy & Precision Assessment) labB->data_comp Results Submission labC->data_comp Results Submission labD->data_comp Results Submission report Final Validation Report data_comp->report

Caption: Workflow for the inter-laboratory cross-validation study.

Analytical Workflow Diagram

The following diagram illustrates the typical workflow within a single laboratory for analyzing a batch of samples.

start Receive Samples prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis prep->lcms data_acq Data Acquisition (MRM) lcms->data_acq proc Data Processing (Peak Integration) data_acq->proc quant Quantification (Standard Curve) proc->quant review Data Review & QC quant->review review->prep Fail end Report Results review->end Pass

Caption: Standard operating procedure for sample analysis in a single lab.

Illustrative Data Summary

The following tables present hypothetical data from a cross-validation study between three laboratories. The acceptance criteria are typically a precision (%CV) of ≤15% and an accuracy (%RE) within ±15% of the nominal concentration.[3]

Table 1: Intra-Assay Precision and Accuracy (Hypothetical Data)

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
Lab A Low5.05.24.0%6.5%
Mid50.048.9-2.2%4.1%
High200.0205.42.7%3.8%
Lab B Low5.04.8-4.0%8.2%
Mid50.051.53.0%5.5%
High200.0195.0-2.5%4.9%
Lab C Low5.05.48.0%7.1%
Mid50.049.2-1.6%6.3%
High200.0208.24.1%5.2%

Table 2: Inter-Laboratory Cross-Validation of QC Samples (Hypothetical Data)

QC samples prepared by Lab A and analyzed by Labs B and C.

QC LevelNominal Conc. (ng/mL)Lab B Measured Conc. (ng/mL)Lab B Bias (%)Lab C Measured Conc. (ng/mL)Lab C Bias (%)
Low5.04.7-6.0%5.36.0%
Mid50.052.14.2%48.5-3.0%
High200.0191.8-4.1%209.44.7%

Bias is calculated as: ((Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100. The acceptance criterion for inter-laboratory bias is typically within ±15%.

Conclusion

This guide provides a comprehensive framework for establishing a robust inter-laboratory cross-validation for the measurement of this compound. By implementing a standardized protocol and adhering to predefined acceptance criteria, researchers can ensure the consistency and reliability of analytical data across multiple sites. The successful completion of such a study, yielding results within the illustrative ranges shown, would provide high confidence in the comparability of data, which is essential for collaborative research and regulatory submissions.

References

Unraveling the Biological Profile of (E)-2-Chloro-4-oxo-2-hexenedioic Acid: A Comparative Overview in a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activity of (E)-2-Chloro-4-oxo-2-hexenedioic acid and its direct analogues. Despite extensive searches, no dedicated studies detailing its effects on biological systems, such as enzyme inhibition, cytotoxicity, or antimicrobial properties, could be retrieved. This scarcity of data prevents a direct comparative analysis with structurally related compounds based on experimental evidence.

This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by summarizing the known biological activities of related chemical classes, such as chlorinated aliphatic acids and other unsaturated dicarboxylic acids. The information presented here is intended to serve as a foundation for future investigations into the potential biological significance of this compound.

General Biological Activity of Related Compound Classes

While specific data on this compound is lacking, studies on analogous structures offer some insights into potential areas of biological activity.

Chlorinated Aliphatic and Dicarboxylic Acids:

Chlorinated organic compounds are known for their diverse and often potent biological effects. The introduction of chlorine atoms into an aliphatic acid can significantly alter its chemical properties, leading to various toxicological outcomes. For instance, some chlorinated aliphatic hydrocarbons have been shown to be hepatotoxic in animal models.[1] The presence of both a chlorine substituent and a reactive α,β-unsaturated carbonyl system in this compound suggests a potential for covalent interactions with biological macromolecules, a common mechanism for cytotoxicity and enzyme inhibition.

Unsaturated Dicarboxylic Acids as Enzyme Inhibitors:

Unsaturated dicarboxylic acids are known to act as inhibitors of various enzymes. A classic example is the competitive inhibition of succinate dehydrogenase by malonate, a saturated dicarboxylic acid.[2] The structural similarity of this compound to enzyme substrates could potentially lead to inhibitory activity against enzymes involved in metabolic pathways that process dicarboxylic acids.

Antimicrobial and Cytotoxic Potential:

Short-chain and medium-chain fatty acids, including some unsaturated and functionalized derivatives, have demonstrated antimicrobial properties.[3][4][5] The mechanisms often involve the disruption of cell membranes or the inhibition of essential metabolic pathways.[6] The potential for this compound to exhibit antimicrobial or cytotoxic effects warrants investigation, given its chemical functionalities.

Future Directions and Experimental Considerations

The absence of data on the biological activity of this compound highlights an opportunity for novel research. A systematic evaluation of its biological effects would be a valuable contribution to the field. Below is a generalized workflow for assessing the biological activity of a novel chemical compound.

Proposed Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) cluster_conclusion Conclusion synthesis Synthesis of this compound and Analogues purification Purification (e.g., HPLC, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC against bacteria and fungi) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (relevant metabolic enzymes) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis target_id Target Identification (e.g., Affinity Chromatography, Proteomics) antimicrobial->target_id enzyme_inhibition->target_id in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo target_id->in_vivo conclusion Elucidation of Biological Activity and Potential Applications in_vivo->conclusion

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Detailed Methodologies for Key Experiments

Should research on this compound be undertaken, the following are standard protocols for the initial screening assays proposed in the workflow.

1. MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution Method):

    • Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

3. Generic Enzyme Inhibition Assay (e.g., for a Dehydrogenase)

  • Principle: The activity of a dehydrogenase can be monitored by measuring the change in absorbance of a cofactor like NAD+ or NADP+ at 340 nm as it is reduced to NADH or NADPH.

  • Protocol:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing buffer, the enzyme's substrate, and the cofactor (e.g., NAD+).

    • Add various concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the enzyme.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer or plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

References

Comparative Kinetic Analysis of Dienelactone Hydrolases on Dienelactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of dienelactones, with a focus on the kinetic performance of various dienelactone hydrolases. This guide provides a comparative summary of key kinetic parameters, detailed experimental protocols for enzyme analysis, and visual representations of the enzymatic pathway and experimental workflow.

Introduction

Dienelactone hydrolases (DLHs) are a class of enzymes (EC 3.1.1.45) that play a critical role in the microbial degradation of chloroaromatic compounds.[1][2][3] These enzymes catalyze the hydrolysis of dienelactones, which are key intermediates in the degradation pathways of compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D).[1] The reaction involves the conversion of dienelactone to maleylacetate, which is then further metabolized by the cell.[4] Understanding the kinetic properties of different DLHs is essential for applications in bioremediation and biocatalysis.

Kinetic Analysis of Dienelactone Hydrolases

The kinetic performance of dienelactone hydrolases varies depending on the enzyme source and the specific isomer of the dienelactone substrate. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters used to evaluate and compare enzyme kinetics. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The kcat value represents the turnover number, which is the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the kinetic parameters for dienelactone hydrolases from different microbial sources acting on cis- and trans-dienelactone.

Enzyme SourceSubstrateKm (µM)Vmax (µM·s⁻¹)kcat (min⁻¹)kcat/Km (µM⁻¹·s⁻¹)Reference
Cupriavidus necator JMP134
TfdEIcis-dienelactone870.25810.440.12[1]
trans-dienelactone840.053-0.216[1]
TfdEIIcis-dienelactone3050.18239.60.13[1]
trans-dienelactone1780.0766-0.094[1]
Pseudomonas sp. B13 cis-dienelactone400-1,800-[1]
trans-dienelactone400-1,800-[1]

Note: Specific kinetic data for the hydrolysis of (E)-2-Chloro-4-oxo-2-hexenedioic acid by these enzymes were not found in the reviewed literature. The provided data for the parent dienelactone isomers serves as a reference for the general activity of these enzymes.

Experimental Protocols

Spectrophotometric Assay for Dienelactone Hydrolase Activity

This protocol describes a general method for determining the kinetic parameters of dienelactone hydrolases using a spectrophotometric assay. The assay is based on monitoring the decrease in absorbance resulting from the hydrolysis of the dienelactone substrate.

Materials:

  • Purified dienelactone hydrolase

  • cis-dienelactone or trans-dienelactone substrate stock solution (in a suitable buffer, e.g., 20 mM HEPES with 1 mM EDTA, pH 7.0)

  • Assay buffer: 50 mM Tris-HCl, pH 7.0

  • Spectrophotometer capable of measuring absorbance at 280 nm

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Thermostated water bath or spectrophotometer with temperature control

Procedure:

  • Enzyme Preparation:

    • Dilute the purified dienelactone hydrolase to a suitable concentration (e.g., 0.5 µM) in the assay buffer.[1] Keep the enzyme solution on ice.

  • Substrate Preparation:

    • Prepare a series of substrate dilutions in the assay buffer, ranging from approximately 0.1 to 10 times the expected Km value (e.g., 1 µM to 1000 µM for dienelactones).[1]

  • Assay Execution:

    • Set the spectrophotometer to a wavelength of 280 nm for monitoring the hydrolysis of cis-dienelactone. For other substrates, the optimal wavelength should be determined empirically.

    • Equilibrate the spectrophotometer and the assay buffer to the desired temperature (e.g., 37°C).[1]

    • To a quartz cuvette, add the appropriate volume of assay buffer and the substrate solution to a final volume of 1 ml.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix gently by inverting the cuvette.

    • Immediately start recording the decrease in absorbance at 280 nm over time (e.g., for 1-5 minutes). Ensure the initial rate is linear.

    • Repeat the measurement for each substrate concentration.

    • Perform a blank measurement without the enzyme for each substrate concentration to account for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (V₀ = ΔA / (ε × l) × Δt), where ΔA is the change in absorbance, ε is the molar extinction coefficient of the substrate, l is the path length of the cuvette, and Δt is the time interval.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V₀ versus 1/[S]) can be used for a graphical estimation of these parameters.[1]

    • Calculate the catalytic rate constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Calculate the catalytic efficiency as the ratio kcat/Km.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway Substrate This compound (Chlorodienelactone) Enzyme Dienelactone Hydrolase (e.g., TfdE) Substrate->Enzyme Binds to active site Product 2-Chloro-maleylacetate Enzyme->Product Catalyzes hydrolysis Metabolism Further Metabolism (TCA Cycle) Product->Metabolism Enters

Caption: Enzymatic hydrolysis of a chlorodienelactone by dienelactone hydrolase.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0) A2 Mix Buffer and Substrate in Cuvette P1->A2 P2 Prepare Substrate Stock and Dilutions P2->A2 P3 Prepare Enzyme Solution A3 Initiate Reaction with Enzyme P3->A3 A1 Equilibrate Spectrophotometer and Reagents to 37°C A1->A2 A2->A3 A4 Record Absorbance Change (e.g., at 280 nm) A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Plot V₀ vs. [S] D1->D2 D3 Determine Km and Vmax (e.g., Lineweaver-Burk Plot) D2->D3 D4 Calculate kcat and kcat/Km D3->D4

Caption: Workflow for spectrophotometric kinetic analysis of dienelactone hydrolase.

References

Safety Operating Guide

Essential Safety and Disposal Plan for (E)-2-Chloro-4-oxo-2-hexenedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (E)-2-Chloro-4-oxo-2-hexenedioic acid (CAS No. 22752-94-9) was not available in the public domain at the time of this writing. The following guidance is based on the chemical's structure as a chlorinated organic acid and general principles for handling hazardous laboratory waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. The information provided here is for educational purposes and should not be considered a substitute for a formal risk assessment and professional safety consultation.

Immediate Safety and Handling Precautions

Due to its nature as a chlorinated organic acid, this compound should be handled with caution. Assume the compound is corrosive, toxic, and an environmental hazard.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's EHS department.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound.

PropertyValueSource
CAS Number 22752-94-9LookChem[1]
Molecular Formula C6H5ClO5LookChem[1]
Molecular Weight 192.55 g/mol LookChem[1]
Density 1.621 g/cm³LookChem[1]
Boiling Point 423.9 °C at 760 mmHgLookChem[1]
Flash Point 210.1 °CLookChem[1]

Detailed Disposal Procedures

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a chlorinated organic acid, it is classified as hazardous waste.

Experimental Protocol for Waste Segregation and Collection
  • Waste Classification: this compound and any materials contaminated with it must be disposed of as halogenated organic acid waste .

  • Waste Container:

    • Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Ensure the container is clean and dry before adding any waste.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")

      • The accumulation start date

      • The name of the principal investigator and laboratory location

  • Segregation:

    • Do not mix this waste with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[2][3]

    • Keep the waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin to prevent the spread of potential leaks.

  • Container Filling:

    • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.[2]

    • Keep the container securely closed at all times, except when adding waste.[2]

Protocol for Waste Pickup and Disposal
  • Requesting Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your EHS department for specific time limits), arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.

  • Final Disposal Method: The ultimate disposal of halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[4] This process is designed to break down the chlorinated organic compounds into less harmful substances.[4]

Visualized Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalDecisionTree start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_bin Collect in designated 'Halogenated Organic Acid Waste' container. is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_bin No labeling Properly label container with chemical name and hazards. halogenated_bin->labeling storage Store in a designated satellite accumulation area with secondary containment. labeling->storage pickup Request hazardous waste pickup from EHS. storage->pickup end Final Disposal: High-Temperature Incineration pickup->end

Caption: Decision tree for the segregation and disposal of this compound waste.

DisposalWorkflow cluster_lab_procedures Laboratory Procedures cluster_disposal_logistics Disposal Logistics step1 1. Identify Waste: This compound (Halogenated Organic Acid) step2 2. Select Container: Labeled, compatible (HDPE/glass) waste container. step1->step2 step3 3. Segregate Waste: Keep separate from non-halogenated, bases, and oxidizers. step2->step3 step4 4. Store Safely: In secondary containment in a designated satellite area. step3->step4 step5 5. Monitor Accumulation: Do not exceed time/volume limits. step4->step5 step6 6. Request Pickup: Submit a waste pickup request to EHS. step5->step6 step7 7. Documentation: Complete all necessary waste manifests. step6->step7 step8 8. Professional Disposal: Transport to a licensed hazardous waste facility for incineration. step7->step8

Caption: Step-by-step workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.